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Foundational

The Pivotal Role of D-Tagatose 1-Phosphate in Hepatic Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract D-Tagatose, a rare sugar with significant potential in glycemic control, undergoes a unique metabolic journey within the liver, centered around its...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tagatose, a rare sugar with significant potential in glycemic control, undergoes a unique metabolic journey within the liver, centered around its phosphorylated intermediate, D-tagatose 1-phosphate. This technical guide provides an in-depth exploration of the formation, catabolism, and, most critically, the regulatory functions of D-tagatose 1-phosphate in key hepatic pathways. We will dissect its intricate interactions with glycolysis, gluconeogenesis, and glycogen metabolism, offering a comprehensive resource for researchers and drug development professionals. This guide will detail the enzymatic kinetics involved, provide robust experimental protocols for investigating these pathways, and present visual representations of the core metabolic and regulatory networks.

Introduction: D-Tagatose - A Novel Modulator of Hepatic Glucose Homeostasis

D-tagatose is a naturally occurring ketohexose, a C-4 epimer of D-fructose, found in small quantities in some fruits and dairy products.[1] Its appeal as a functional food and potential therapeutic agent stems from its low caloric value and its ability to modulate blood glucose levels.[2] Unlike high-fructose corn syrup, only about 20% of ingested D-tagatose is absorbed in the small intestine, with the remainder being fermented by gut microbiota.[1] The absorbed portion is primarily metabolized in the liver, where it is converted to its key metabolic effector: D-tagatose 1-phosphate.[1][3] This guide will focus on the central role of this phosphorylated intermediate in orchestrating a favorable metabolic response within the liver.

The Metabolic Pathway of D-Tagatose in the Liver

The hepatic metabolism of D-tagatose mirrors that of fructose, but with crucial differences in reaction kinetics that underpin its unique physiological effects.

Phosphorylation by Ketohexokinase (Fructokinase)

Upon entering the hepatocyte, D-tagatose is phosphorylated at the C-1 position by ketohexokinase (also known as fructokinase, EC 2.7.1.3), an ATP-dependent enzyme.[3][4]

D-Tagatose + ATP → D-Tagatose 1-Phosphate + ADP

While ketohexokinase readily phosphorylates D-fructose, its affinity for D-tagatose and the subsequent processing of D-tagatose 1-phosphate are slower.[3] This slower rate of metabolism is a key factor in the accumulation of D-tagatose 1-phosphate within the hepatocyte, a critical aspect of its regulatory function.[5]

Cleavage by Aldolase B

D-tagatose 1-phosphate is subsequently cleaved by aldolase B (fructose-bisphosphate aldolase B, EC 4.1.2.13) into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[1][6]

D-Tagatose 1-Phosphate ⇌ Dihydroxyacetone Phosphate + Glyceraldehyde

These products can then enter the glycolytic or gluconeogenic pathways. DHAP is a direct intermediate of glycolysis, while glyceraldehyde can be phosphorylated to glyceraldehyde 3-phosphate to also enter the glycolytic pathway.

D-Tagatose Metabolism cluster_hepatocyte Hepatocyte Tagatose D-Tagatose T1P D-Tagatose 1-Phosphate Tagatose->T1P Ketohexokinase (Fructokinase) ATP1 ATP ADP1 ADP ATP1->ADP1 DHAP Dihydroxyacetone Phosphate (DHAP) T1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde T1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis/ Gluconeogenesis DHAP->Glycolysis Glyceraldehyde->Glycolysis Triose Kinase

Figure 1: Hepatic metabolism of D-tagatose.

Regulatory Role of D-Tagatose 1-Phosphate in Hepatic Glucose Metabolism

The transient accumulation of D-tagatose 1-phosphate due to its slower catabolism allows it to act as a key signaling molecule, allosterically regulating enzymes central to glucose homeostasis.

Activation of Glucokinase

D-tagatose 1-phosphate has been shown to be a potent activator of glucokinase (hexokinase IV, EC 2.7.1.2).[3][5] Glucokinase is the primary enzyme responsible for phosphorylating glucose in the liver, a rate-limiting step for both glycolysis and glycogen synthesis. By activating glucokinase, D-tagatose 1-phosphate enhances the liver's capacity to take up and sequester glucose from the blood, particularly in the postprandial state.[5]

Inhibition of Glycogen Phosphorylase

Concurrently, D-tagatose 1-phosphate acts as an inhibitor of glycogen phosphorylase (EC 2.4.1.1), the key enzyme in glycogenolysis, the breakdown of glycogen to glucose-1-phosphate.[7] This inhibition prevents the release of stored glucose from the liver, further contributing to lower blood glucose levels.

The dual action of activating glucose uptake and storage while simultaneously inhibiting glucose release positions D-tagatose 1-phosphate as a significant contributor to the hypoglycemic effect observed with D-tagatose consumption.

Regulatory Role of D-Tagatose 1-Phosphate cluster_regulation Hepatic Glucose Regulation T1P D-Tagatose 1-Phosphate Glucokinase Glucokinase T1P->Glucokinase Activates Glycogen_Phosphorylase Glycogen Phosphorylase T1P->Glycogen_Phosphorylase Inhibits Glucose_Uptake Increased Glucose Uptake & Glycolysis Glucokinase->Glucose_Uptake Glycogen_Synthesis Increased Glycogen Synthesis Glucokinase->Glycogen_Synthesis Glycogenolysis Decreased Glycogenolysis Glycogen_Phosphorylase->Glycogenolysis

Figure 2: Regulatory effects of D-tagatose 1-phosphate.

Quantitative Data on Enzyme Kinetics

A thorough understanding of the metabolic fate and regulatory capacity of D-tagatose 1-phosphate requires quantitative analysis of the enzymes involved. While comprehensive kinetic data for hepatic enzymes with D-tagatose and its phosphate are not extensively reported in the literature, the following table summarizes available information and provides context with related substrates.

EnzymeSubstrate/InhibitorOrganism/TissueKmVmaxKiReference
Ketohexokinase D-FructoseRat Liver0.46 - 0.80 mM--[7]
D-TagatoseRat LiverNot Reported-Inhibits fructose phosphorylation[7]
Aldolase B D-Fructose 1,6-bisphosphateRabbit Muscle4.6 µM--[8]
D-Fructose 1-phosphateRabbit Muscle0.7 mM--[8]
D-Tagatose 1-phosphate-Not Reported--

Note: The lack of specific kinetic data for D-tagatose with hepatic ketohexokinase and for D-tagatose 1-phosphate with aldolase B represents a significant knowledge gap. The provided experimental protocols can be utilized to determine these crucial parameters.

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments.

Enzymatic Synthesis of D-Tagatose 1-Phosphate

To conduct in vitro studies, a reliable source of D-tagatose 1-phosphate is essential. The following protocol is adapted from a method utilizing the phosphoenolpyruvate:sugar phosphotransferase system (PEP-PTS) from Klebsiella pneumoniae.[9]

Objective: To enzymatically synthesize and purify D-tagatose 1-phosphate for use in subsequent assays.

Materials:

  • Tagatose-grown Klebsiella pneumoniae cells

  • 25 mM Tris-HCl buffer, pH 8.0

  • 1 mM MgCl₂

  • Phosphoenolpyruvate (PEP)

  • D-Tagatose

  • Toluene

  • Anion-exchange chromatography column (e.g., Dowex AG1-X8)

  • Lyophilizer

Procedure:

  • Cell Permeabilization: a. Grow K. pneumoniae in a medium containing D-tagatose to induce the necessary enzymes. b. Harvest and wash the cells. c. Resuspend the cells in 25 mM Tris-HCl buffer (pH 8.0) with 1 mM MgCl₂ to a density of 10 mg dry weight/mL. d. Add a small volume of toluene (e.g., 1% v/v) and vortex vigorously to permeabilize the cells.

  • Enzymatic Reaction: a. Prepare a reaction mixture containing the permeabilized cells, a high concentration of D-tagatose (e.g., 350 µmol), and PEP (e.g., 100 µmol) in Tris-HCl buffer. b. Incubate the reaction mixture at 37°C with gentle shaking for several hours.

  • Purification: a. Centrifuge the reaction mixture to pellet the cells and debris. b. Apply the supernatant to a pre-equilibrated anion-exchange column. c. Wash the column extensively with water to remove unreacted tagatose and other non-phosphorylated compounds. d. Elute the D-tagatose 1-phosphate with a linear gradient of a salt solution (e.g., 0-1 M triethylammonium bicarbonate). e. Collect fractions and assay for the presence of phosphate.

  • Desalting and Lyophilization: a. Pool the phosphate-positive fractions. b. Remove the salt by repeated co-evaporation with water or by dialysis. c. Lyophilize the desalted solution to obtain purified D-tagatose 1-phosphate as a powder.

  • Characterization: a. Confirm the identity and purity of the product using ³¹P and ¹H NMR spectroscopy.[9]

Glucokinase Activation Assay

This protocol is designed to measure the activation of glucokinase by D-tagatose 1-phosphate using a coupled spectrophotometric assay.

Objective: To determine the effect of D-tagatose 1-phosphate on the activity of hepatic glucokinase.

Materials:

  • Purified recombinant human hepatic glucokinase

  • D-Tagatose 1-phosphate (synthesized as described above)

  • Assay buffer: 25 mM HEPES, pH 7.1, containing 1 mM DTT and 6 mM MgCl₂

  • Glucose

  • ATP

  • Thio-NAD⁺

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • 96-well microtiter plate

  • Spectrophotometer capable of reading at 405 nm

Procedure:

  • Prepare Reagents: a. Prepare a stock solution of D-tagatose 1-phosphate in assay buffer. b. Prepare a range of glucose concentrations in assay buffer. c. Prepare solutions of ATP, Thio-NAD⁺, and G6PDH in assay buffer.

  • Assay Setup: a. In a 96-well plate, add the assay buffer, glucokinase (e.g., 50 nM), and varying concentrations of D-tagatose 1-phosphate (or vehicle control). b. Add the desired concentration of glucose. c. Add the coupling reagents: Thio-NAD⁺ (e.g., 1 mM) and G6PDH (e.g., 20 U/mL).

  • Initiate Reaction and Measure: a. Initiate the reaction by adding ATP (e.g., 5 mM). b. Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 405 nm over time, which corresponds to the production of Thio-NADH.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of change of absorbance) for each condition. b. Plot the reaction velocity against the concentration of D-tagatose 1-phosphate to determine the activation profile. c. The concentration of D-tagatose 1-phosphate that produces half-maximal activation (AC₅₀) can be calculated.

Glycogen Phosphorylase Inhibition Assay

This protocol measures the inhibitory effect of D-tagatose 1-phosphate on glycogen phosphorylase activity by quantifying the release of inorganic phosphate.[10][11]

Objective: To determine the inhibitory potential of D-tagatose 1-phosphate on hepatic glycogen phosphorylase.

Materials:

  • Purified rabbit muscle glycogen phosphorylase a (GPa)

  • D-Tagatose 1-phosphate

  • Assay buffer: 50 mM HEPES, pH 7.2

  • Glycogen

  • Glucose-1-phosphate

  • Reagent for colorimetric phosphate quantitation (e.g., BIOMOL® Green)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare Reagents: a. Prepare a stock solution of D-tagatose 1-phosphate in DMSO or assay buffer. b. Prepare solutions of GPa, glycogen, and glucose-1-phosphate in assay buffer.

  • Assay Setup: a. In a 96-well plate, add the assay buffer and varying concentrations of D-tagatose 1-phosphate (or vehicle control). b. Add GPa (e.g., 0.38 U/mL) and incubate for 15 minutes at 37°C.

  • Initiate Reaction: a. Start the enzymatic reaction by adding a solution containing glucose-1-phosphate (e.g., 0.25 mM) and glycogen (e.g., 0.25 mg/mL) in assay buffer. b. Incubate for 30 minutes at 37°C.

  • Quantify Phosphate Release: a. Stop the reaction and measure the amount of inorganic phosphate released by adding a colorimetric phosphate quantitation reagent. b. After a suitable incubation period as per the reagent's instructions, measure the absorbance at the specified wavelength.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of D-tagatose 1-phosphate compared to the control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

D-tagatose 1-phosphate stands as a central, bioactive metabolite in the hepatic processing of D-tagatose. Its ability to favorably modulate key enzymatic activities—activating glucokinase and inhibiting glycogen phosphorylase—provides a strong mechanistic basis for the observed benefits of D-tagatose on glycemic control. The slower metabolic flux of D-tagatose compared to fructose leads to a strategic accumulation of D-tagatose 1-phosphate, amplifying its regulatory impact.

For researchers and drug development professionals, the pathways and protocols detailed in this guide offer a robust framework for further investigation. Key areas for future research include:

  • Determination of Kinetic Parameters: Precisely quantifying the Km and Vmax of hepatic ketohexokinase and aldolase B for their D-tagatose-related substrates is crucial for building accurate metabolic models.

  • In Vivo Flux Analysis: Utilizing stable isotope tracers to map the metabolic fate of D-tagatose and the flux through associated pathways in vivo will provide a more complete picture of its physiological effects.

  • Structural Biology: Elucidating the crystal structures of glucokinase and glycogen phosphorylase in complex with D-tagatose 1-phosphate will offer invaluable insights into the molecular basis of its regulatory actions.

By continuing to unravel the intricate role of D-tagatose 1-phosphate in hepatic metabolism, the scientific community can further harness the potential of D-tagatose as a valuable tool in nutrition and medicine.

References

  • Synthesis and Physicochemical Characterization of D-Tagatose-1-phosphate: The Substrate of the Tagatose-1-Phosphate Kinase TagK in the PTS-mediated D-Tagatose Catabolic Pathway of Bacillus licheniformis. (2015). PMC. [Link]

  • d-Tagatose by l-Arabinose Isomerase. (2023). Encyclopedia.pub. [Link]

  • Full article: Biosynthesis of a healthy natural sugar D-tagatose: advances and opportunities. (2023). Taylor & Francis. [Link]

  • bba 66214 - fructokinase from rat liver i. purification and properties. Biblioteca Digital Exactas. [Link]

  • D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food. (2018). PMC. [Link]

  • Review Article D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food. (2017). Semantic Scholar. [Link]

  • D-TAGATOSE A Human Health Risk Assessment. Food Standards Australia New Zealand. [Link]

  • Novel In Vitro Multienzyme Cascade for Efficient Synthesis of d-Tagatose from Sucrose. (2023). MDPI. [Link]

  • Bioproduction of D-Tagatose in Escherichia coli by Harnessing the Reverse Leloir Pathway. Harvard DASH. [Link]

  • Effects of oral D-tagatose, a stereoisomer of D-fructose, on liver metabolism in man as examined by 31P-magnetic resonance spectroscopy. (2000). PubMed. [Link]

  • US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters.
  • An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles. (2022). MDPI. [Link]

  • Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay. (2021). PubMed. [Link]

  • Research. Boston University. [Link]

  • Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells. (2009). PMC. [Link]

  • Aldolase B. wikidoc. [Link]

  • Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway. (2023). MDPI. [Link]

  • Aldolase kinetic constants. ResearchGate. [Link]

  • Absorption and metabolism of d -tagatose in human small intestine and liver. ResearchGate. [Link]

  • Hepatic fructokinase. Wikipedia. [Link]

  • EC 2.7.1.3. IUBMB Nomenclature. [Link]

Sources

Exploratory

An In-Depth Technical Guide to D-Tagatose Metabolic Pathways in the Gut Microbiome

Executive Summary D-tagatose, a rare monosaccharide and low-calorie sweetener, is emerging as a significant modulator of the gut microbiome with promising therapeutic potential.[1][2] Unlike common sugars, D-tagatose is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-tagatose, a rare monosaccharide and low-calorie sweetener, is emerging as a significant modulator of the gut microbiome with promising therapeutic potential.[1][2] Unlike common sugars, D-tagatose is poorly absorbed in the small intestine, with approximately 80-85% transiting to the colon for microbial fermentation.[3][4][5] This selective metabolism by gut bacteria, which leads to the production of beneficial short-chain fatty acids (SCFAs), underpins its prebiotic effects, including the promotion of a healthy microbial balance and potential benefits in managing metabolic diseases.[1][6][7] This guide provides a detailed exploration of the core bacterial metabolic pathways for D-tagatose, with a specific focus on the D-tagatose 1-phosphate pathway. We present the enzymatic machinery, regulatory controls, and a comprehensive framework of experimental methodologies for investigating these pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of D-tagatose through microbiome modulation.

D-Tagatose: A Prebiotic Substrate for the Gut Microbiota

D-tagatose is a naturally occurring ketohexose, an epimer of D-fructose, found in small quantities in dairy products and some fruits.[1][8] Recognized as safe (GRAS) by the U.S. Food and Drug Administration, its appeal lies in its sucrose-like taste and texture but with significantly fewer calories and a low glycemic index.[8][9]

The primary health implications of D-tagatose stem from its limited host absorption.[3][5] The unabsorbed portion becomes a fermentable substrate for colonic microorganisms. This selective fermentation promotes the growth of beneficial bacteria, such as Lactobacillus and Coprococcus, while potentially inhibiting pathogenic species.[1][10][11] The major metabolic end-products of this fermentation are SCFAs, particularly butyrate, which serves as the primary energy source for colonocytes and has well-documented anti-inflammatory and health-promoting properties.[6][7]

Core Bacterial Pathways for D-Tagatose Catabolism

Bacteria have evolved distinct pathways to phosphorylate and catabolize D-tagatose. While the D-tagatose 6-phosphate (T6P) pathway is more commonly characterized, particularly in the context of lactose and galactose metabolism, a D-tagatose 1-phosphate (T1P) pathway also exists.

The D-Tagatose 1-Phosphate Pathway

First proposed for Bacillus licheniformis, this pathway begins with the uptake and concomitant phosphorylation of D-tagatose by the phosphoenolpyruvate:sugar phosphotransferase system (PEP-PTS).[12] This process directly yields D-tagatose-1-phosphate (Tag-1P).

The key steps are:

  • Uptake and Phosphorylation: D-tagatose is transported into the bacterial cell and phosphorylated by a sugar-specific PTS, yielding intracellular D-tagatose-1-phosphate (Tag-1P).[12]

  • Second Phosphorylation: The enzyme Tagatose-1-Phosphate Kinase (TagK) utilizes ATP to phosphorylate Tag-1P at the C6 position, forming D-tagatose 1,6-bisphosphate (TBP) .[12]

  • Aldol Cleavage: Tagatose 1,6-bisphosphate Aldolase cleaves TBP into two key glycolytic intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P) .[12] These triose phosphates can then directly enter central carbon metabolism for energy production and biosynthesis.

D_Tagatose_1_Phosphate_Pathway cluster_outside Extracellular cluster_inside Intracellular Tag_ext D-Tagatose Tag_1P D-Tagatose-1-Phosphate (Tag-1P) Tag_ext->Tag_1P PEP:PTS TBP D-Tagatose-1,6-Bisphosphate (TBP) Tag_1P->TBP TagK (Kinase) + ATP DHAP DHAP TBP->DHAP Aldolase G3P Glyceraldehyde-3-P TBP->G3P Aldolase Glycolysis Glycolysis DHAP->Glycolysis G3P->Glycolysis

D-Tagatose 1-Phosphate Metabolic Pathway.
The D-Tagatose 6-Phosphate Pathway

This pathway is more widely documented in gut-associated bacteria, including certain strains of Escherichia coli and various lactic acid bacteria.[10][13] It is often linked to the metabolism of lactose and D-galactose.[13][14]

The key steps are:

  • Phosphorylation: Intracellular D-tagatose is phosphorylated at the C6 position by D-tagatose kinase , yielding D-tagatose 6-phosphate (Tag-6P) .[13]

  • Second Phosphorylation: Tag-6P is further phosphorylated by a 6-phosphofructokinase-like enzyme to form D-tagatose 1,6-bisphosphate (TBP) .[13]

  • Aldol Cleavage: As in the T1P pathway, Tagatose 1,6-bisphosphate Aldolase cleaves TBP into DHAP and G3P , which enter glycolysis.[13][14]

D_Tagatose_6_Phosphate_Pathway cluster_inside Intracellular Tag_int D-Tagatose Tag_6P D-Tagatose-6-Phosphate (Tag-6P) Tag_int->Tag_6P Tagatose Kinase + ATP TBP D-Tagatose-1,6-Bisphosphate (TBP) Tag_6P->TBP 6-Phosphofructokinase + ATP DHAP DHAP TBP->DHAP Aldolase G3P Glyceraldehyde-3-P TBP->G3P Aldolase Glycolysis Glycolysis DHAP->Glycolysis G3P->Glycolysis

D-Tagatose 6-Phosphate Metabolic Pathway.
Regulation of Tagatose Metabolism

The expression of tagatose catabolic genes is tightly regulated. In the probiotic Escherichia coli Nissle 1917, a gene cluster responsible for D-tagatose metabolism is controlled by a DeoR family transcriptional regulator, TagR .[8] TagR functions as a repressor, binding to the operator region of the tagatose operon. In the presence of D-tagatose, the sugar acts as an inducer, causing TagR to dissociate from the DNA and permitting the transcription of the metabolic genes.[8] This inducible system highlights the specific and controlled nature of D-tagatose utilization by gut microbes.

A Methodological Framework for Investigating D-Tagatose Metabolism

Studying the metabolism of a specific substrate by a complex microbial community requires a multi-omics approach, integrating metagenomics, enzymatic assays, and metabolomics. The causality behind this choice is to connect genetic potential (who can metabolize tagatose) with functional activity (is it actually being metabolized) and metabolic output (what are the downstream consequences).

Experimental_Workflow Sample Fecal Sample Collection (-80°C Storage) Homogenize Homogenization & Aliquoting Sample->Homogenize DNA_Ext DNA/RNA Extraction Homogenize->DNA_Ext Metabolite_Ext Metabolite Extraction (Quenching) Homogenize->Metabolite_Ext Protein_Ext Protein Extraction (Lysis/Sonication) Homogenize->Protein_Ext Sequencing Shotgun Metagenomics (Genetic Potential) DNA_Ext->Sequencing Metabolomics LC-MS/GC-MS Metabolomics (Metabolic Profile) Metabolite_Ext->Metabolomics Enzyme_Assay Enzymatic Assays (Functional Activity) Protein_Ext->Enzyme_Assay Analysis Integrated Bioinformatic Analysis Sequencing->Analysis Metabolomics->Analysis Enzyme_Assay->Analysis

Sources

Foundational

Mechanism of D-Tagatose 1-Phosphate Cleavage by Aldolase B: A Technical Whitepaper

Executive Summary D-tagatose is a naturally occurring C4 epimer of D-fructose, increasingly utilized in the pharmaceutical and food industries as a low-calorie sweetener and an anti-hyperglycemic agent. While its intesti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-tagatose is a naturally occurring C4 epimer of D-fructose, increasingly utilized in the pharmaceutical and food industries as a low-calorie sweetener and an anti-hyperglycemic agent. While its intestinal absorption is limited, the fraction that reaches the liver undergoes a metabolic fate parallel to fructose. The critical, rate-limiting step in this hepatic assimilation is the cleavage of D-tagatose 1-phosphate (T1P) by Aldolase B (fructose-1,6-bisphosphate aldolase B). This whitepaper dissects the structural, mechanistic, and kinetic nuances of T1P cleavage, elucidating how stereochemical differences at the C4 position dictate the enzyme's catalytic efficiency. This engineered metabolic bottleneck leads to transient T1P accumulation—a phenomenon central to its targeted glycemic control mechanisms.

Hepatic Assimilation Pathway of D-Tagatose

Upon entering the hepatocyte, D-tagatose is rapidly phosphorylated by fructokinase (ketohexokinase) in an ATP-dependent manner to form D-tagatose 1-phosphate (T1P) 1[1]. Fructokinase exhibits a comparable Vmax​ for D-tagatose but a slightly higher Km​ (1.7-fold) compared to D-fructose[1]. The resulting T1P is a substrate for Aldolase B, which catalyzes a reversible retro-aldol cleavage yielding dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 2[2]. Both products subsequently enter the central glycolytic and gluconeogenic pathways.

TagatosePathway Tagatose D-Tagatose (Hepatic Entry) Fructokinase Fructokinase (ATP -> ADP) Tagatose->Fructokinase T1P D-Tagatose 1-Phosphate (T1P) Fructokinase->T1P AldolaseB Aldolase B (Rate-Limiting Cleavage) T1P->AldolaseB DHAP Dihydroxyacetone Phosphate (DHAP) AldolaseB->DHAP Glyceraldehyde D-Glyceraldehyde AldolaseB->Glyceraldehyde Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis Glyceraldehyde->Glycolysis

Hepatic metabolism of D-tagatose highlighting the rate-limiting cleavage by Aldolase B.

Structural and Catalytic Mechanism of Aldolase B

Aldolase B is a Class I aldolase, characterized by a catalytic mechanism that relies on the formation of a covalent Schiff base intermediate, distinguishing it from the metal-dependent Class II aldolases found in bacteria 3[3].

The Schiff Base Catalysis
  • Nucleophilic Attack: The ε-amino group of a highly conserved lysine residue (Lys229 in human Aldolase B) acts as a nucleophile, attacking the C2 carbonyl carbon of T1P to form a carbinolamine intermediate[3].

  • Dehydration & Schiff Base Formation: The carbinolamine dehydrates to form an electrophilic protonated Schiff base (iminium ion), which acts as an electron sink.

  • C3-C4 Bond Cleavage: An active-site base (typically Asp33) abstracts the proton from the C4 hydroxyl group. The C3-C4 carbon-carbon bond is cleaved via a retro-aldol reaction, releasing the first product, D-glyceraldehyde[3].

  • Enamine to Hydrolysis: The remaining covalently bound fragment is an enamine intermediate. It tautomerizes back to an iminium ion, which is subsequently hydrolyzed to release DHAP, regenerating the free Lys229 for the next catalytic cycle.

The Stereochemical Bottleneck

D-tagatose is the C4 epimer of D-fructose. Because the retro-aldol cleavage occurs precisely at the C3-C4 bond, the spatial orientation of the C4 hydroxyl group is critical for optimal alignment with the catalytic base (Asp33) 4[4]. The altered stereochemistry in T1P introduces steric hindrance and suboptimal hydrogen bonding in the active site compared to Fructose 1-phosphate (F1P). Consequently, the cleavage of T1P proceeds at approximately half the rate of F1P cleavage 5[5].

SchiffBaseMechanism Substrate T1P Binding C2 Carbonyl exposed Lys229 Lys229 Nucleophilic Attack Substrate->Lys229 SchiffBase Protonated Schiff Base Iminium Ion Lys229->SchiffBase -H2O Cleavage C3-C4 Bond Cleavage Asp33 assists SchiffBase->Cleavage Base catalysis Release1 Release: D-Glyceraldehyde Cleavage->Release1 Retro-aldol Enamine Enamine Intermediate DHAP precursor Cleavage->Enamine Hydrolysis Hydrolysis Enamine->Hydrolysis Tautomerization Release2 Release: DHAP Hydrolysis->Release2 +H2O

Class I Aldolase Schiff base mechanism for D-tagatose 1-phosphate cleavage.

Physiological and Therapeutic Implications

Because T1P is cleaved significantly slower than it is synthesized by fructokinase, T1P transiently accumulates in the hepatocytes. This accumulation has profound metabolic consequences:

  • ATP and Pi Depletion: The rapid phosphorylation of D-tagatose sequesters inorganic phosphate (Pi) and depletes hepatic ATP pools 6[6].

  • Uric Acid Production: The drop in ATP and Pi triggers the degradation of purine nucleotides, leading to a mild, transient increase in serum uric acid, analogous to but milder than hereditary fructose intolerance[1][6].

  • Glycogen Phosphorylase Inhibition: Crucially for drug development, the accumulated T1P acts as a potent competitive inhibitor of glycogen phosphorylase. This halts hepatic glycogenolysis, reducing hepatic glucose output and contributing to the blunted postprandial glycemic response observed after D-tagatose ingestion 7[2][7].

Table 1: Comparative Kinetic and Physiological Parameters of Hepatic Cleavage
ParameterD-Fructose 1-Phosphate (F1P)D-Tagatose 1-Phosphate (T1P)Biological Impact of Difference
Aldolase B Cleavage Rate Baseline (100%)~50% of F1P rate[1]Causes transient T1P accumulation in liver.
Intracellular Accumulation Minimal under normal fluxUp to 1 mM (post 30g dose)[6]Acts as a signaling metabolite/inhibitor.
Glycogen Phosphorylase Inhibition StrongStrong, but prolongedExtended suppression of hepatic glucose output.
ATP/Pi Depletion Duration Short-livedProlonged (30-60 mins)Transient hyperuricemia; triggers metabolic shifts.

Experimental Methodologies

To rigorously validate the kinetics of T1P cleavage and its downstream effects, researchers employ a combination of in vitro enzymatic assays and in vivo spectroscopic techniques. The causality behind these experimental choices is rooted in the need to isolate Aldolase B kinetics from upstream fructokinase activity, and to observe real-time metabolite flux without invasive biopsies.

Protocol A: In Vitro Aldolase B Cleavage Assay (Coupled Enzyme System)

Rationale: Direct measurement of the retro-aldol cleavage is optically difficult because the products (DHAP and D-glyceraldehyde) do not strongly absorb UV/Vis light. A self-validating coupled enzyme system using Triosephosphate Isomerase (TPI) and Glycerol-3-Phosphate Dehydrogenase (G3PDH) links the production of DHAP to the oxidation of NADH, which can be continuously monitored at 340 nm .

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, and 5 mM MgCl2.

  • Coupling Enzymes: Add an excess of purified TPI (to rapidly convert D-glyceraldehyde to DHAP) and G3PDH (to reduce DHAP to glycerol-3-phosphate).

  • Cofactor Addition: Supplement the mixture with 0.2 mM NADH.

  • Substrate Introduction: Introduce purified T1P at varying concentrations (0.1 mM to 10 mM) to establish Michaelis-Menten kinetics. Control: Run parallel assays using F1P to establish a comparative baseline.

  • Reaction Initiation: Initiate the reaction by adding a standardized concentration of purified human Aldolase B.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm (indicative of NADH oxidation) using a spectrophotometer at 25°C. Calculate the initial velocity ( V0​ ) and derive Km​ and kcat​ .

Protocol B: In Vivo 31P-NMR Spectroscopy for T1P Tracking

Rationale: To prove that the in vitro kinetic bottleneck translates to in vivo accumulation, non-invasive 31P Magnetic Resonance Spectroscopy (MRS) is utilized. 31P-MRS can distinguish the specific resonance frequencies of sugar phosphates and ATP in the liver of a living subject[1].

  • Subject Preparation: Fast the subject for 12 hours to establish baseline hepatic glycogen and phosphate levels.

  • Baseline Scan: Position the subject in a high-field MRI scanner (e.g., 3.0 Tesla or higher) tuned to the 31P resonant frequency. Acquire baseline spectra focusing on the liver region.

  • Dosing: Administer an oral bolus of D-tagatose (e.g., 30 g dissolved in water)[1].

  • Time-Course Acquisition: Continuously acquire 31P spectra in 5-minute bins for 150 minutes post-ingestion.

  • Data Analysis: Quantify the emergence of the phosphomonoester peak corresponding to T1P. Simultaneously monitor the β -ATP peak to quantify ATP depletion, validating the metabolic sink hypothesis[1].

ExperimentalWorkflow Start Experimental Validation of T1P Cleavage InVitro In Vitro: Coupled Enzyme Assay (NADH Oxidation at 340nm) Start->InVitro InVivo In Vivo: 31P-NMR Spectroscopy (Real-time Hepatic Tracking) Start->InVivo Kinetics Determine Km & kcat Compare T1P vs F1P InVitro->Kinetics Optically isolates cleavage Accumulation Quantify T1P Accumulation & ATP Depletion InVivo->Accumulation Non-invasive tracking Conclusion Validate Rate-Limiting Step & Physiological Impact Kinetics->Conclusion Accumulation->Conclusion

Workflow for validating the kinetics and physiological impact of T1P cleavage.

Conclusion

The cleavage of D-tagatose 1-phosphate by Aldolase B is a critical metabolic juncture that defines the physiological profile of D-tagatose. The stereochemical mismatch of the C4 hydroxyl group in T1P impairs the efficiency of the Schiff base-mediated retro-aldol cleavage, cutting the reaction rate in half compared to fructose. This engineered metabolic bottleneck is not merely a biochemical curiosity; it is the fundamental mechanism driving T1P accumulation, glycogen phosphorylase inhibition, and the resulting anti-hyperglycemic benefits of D-tagatose. Understanding this pathway provides drug development professionals with a validated target for designing novel metabolic modulators.

References

  • Source: inchem.
  • Source: tandfonline.
  • Source: benchchem.
  • Source: dergipark.org.
  • Source: ncbi.nlm.nih.gov (PMC)
  • Source: ncbi.nlm.nih.gov (PMC)
  • Source: wikidoc.
  • Source: regulations.
  • Source: food.gov.

Sources

Exploratory

Fructokinase-Mediated D-Tagatose 1-Phosphate Biosynthesis: Mechanistic Pathways and In Vitro Methodologies

Executive Summary D-tagatose, a naturally occurring C-4 epimer of D-fructose, has garnered significant attention in drug development and nutritional science due to its potent anti-hyperglycemic and prebiotic properties....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-tagatose, a naturally occurring C-4 epimer of D-fructose, has garnered significant attention in drug development and nutritional science due to its potent anti-hyperglycemic and prebiotic properties. While its macroscopic effects on glycemic control are well-documented, the molecular driver of these benefits is a specific intracellular metabolite: D-tagatose 1-phosphate (T1P) . This whitepaper provides an in-depth technical analysis of the fructokinase-mediated biosynthesis of T1P, detailing the metabolic causality behind its accumulation, and outlines a self-validating in vitro protocol for synthesizing high-purity T1P for downstream pharmacological research.

Metabolic Causality: The Role of Fructokinase and Aldolase B

The therapeutic efficacy of D-tagatose is fundamentally rooted in its hepatic metabolism, which mirrors that of D-fructose but operates under distinct kinetic constraints. Upon entering the liver, D-tagatose encounters fructokinase (ketohexokinase, EC 2.7.1.3).1[1].

The causality behind D-tagatose's unique metabolic profile lies downstream of this initial phosphorylation. Under normal physiological conditions, Aldolase B cleaves hexose 1-phosphates into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. However,2[2]. This kinetic bottleneck results in a transient, yet highly impactful, intracellular accumulation of T1P.

The Pharmacological Signaling Cascade

T1P accumulation is not a passive metabolic roadblock; it acts as an active allosteric signal.3[3]. Subsequently,4[4]. This mechanism effectively sequesters postprandial blood glucose into hepatic glycogen reserves.

Pathway Tagatose D-Tagatose Fructokinase Fructokinase (EC 2.7.1.3) Tagatose->Fructokinase ATP ATP ATP->Fructokinase T1P D-Tagatose 1-Phosphate (T1P) Fructokinase->T1P Phosphorylation Aldolase Aldolase B T1P->Aldolase Slow Cleavage (Accumulation) Glucokinase Glucokinase Translocation T1P->Glucokinase Allosteric Signaling Cleavage DHAP + Glyceraldehyde Aldolase->Cleavage Glycogen Glycogen Synthesis Glucokinase->Glycogen Glucose Sequestration

Fructokinase-mediated D-tagatose metabolism and downstream glycemic signaling pathways.

Quantitative Kinetic Profiling

To engineer in vitro synthesis workflows and predict in vivo dosing responses, researchers must account for the specific kinetic variations between D-fructose and D-tagatose.5[5].

Table 1: Comparative Enzyme Kinetics (D-Fructose vs. D-Tagatose)

Kinetic ParameterSubstrate: D-FructoseSubstrate: D-TagatoseComparative Ratio
Michaelis Constant ( Km​ ) ~0.5 mM~0.85 mM1.7x higher for D-Tagatose
Maximum Velocity ( Vmax​ ) 100% (Baseline)~100%Equivalent
Aldolase B Cleavage Rate 100% (Baseline)~50%0.5x slower for T1P

Data synthesized from established biochemical characterizations[2][5].

In Vitro Biosynthesis: A Self-Validating Protocol

For structural biology and allosteric modulation studies, researchers require high-purity T1P. Chemical synthesis is notoriously inefficient due to the complex protecting-group strategies required to isolate the C-1 hydroxyl. Enzymatic synthesis utilizing recombinant fructokinase provides perfect regioselectivity.

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system . Relying solely on end-point mass spectrometry risks days of lost time if the enzyme is inactive or the buffer is compromised. By coupling the primary phosphorylation event to an observable secondary reaction, researchers can confirm catalytic success in real-time.

Step-by-Step Methodology

1. Reaction Mixture Preparation & Causality of Buffer Selection

  • Components: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 100 mM KCl, 20 mM D-tagatose, and 25 mM ATP.

  • Causality: A pH of 8.0 ensures the optimal deprotonated state of the catalytic base within fructokinase's active site.6[6]. Potassium (K⁺) acts as an essential monovalent activator for optimal fructokinase conformation[5].

2. Real-Time Validation Setup (Coupled Assay)

  • Action: Spike a 100 µL aliquot of the reaction mixture with Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), Phosphoenolpyruvate (PEP), and NADH into a UV-transparent microplate.

  • Self-Validation Logic: As fructokinase consumes ATP to phosphorylate D-tagatose, it generates ADP. PK utilizes PEP to convert ADP back to ATP, generating pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The continuous decrease in absorbance at 340 nm provides an immediate, self-validating kinetic readout of T1P biosynthesis.

3. Enzymatic Catalysis

  • Action: Add purified recombinant fructokinase (1 U/mL final concentration) to the main reaction vessel. Incubate at 37°C for 2–4 hours under gentle agitation.

4. Reaction Quenching

  • Action: Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the fructokinase. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

5. Chromatographic Purification

  • Action: Load the clarified supernatant onto a strong anion-exchange column (e.g., DEAE-Sephadex). Elute using a linear gradient of volatile ammonium bicarbonate (0 to 0.5 M). T1P, carrying a strong negative charge from the phosphate group, will elute significantly later than the unreacted neutral D-tagatose.

6. Lyophilization & End-Point Validation

  • Action: Lyophilize the T1P-containing fractions to completely remove the volatile ammonium bicarbonate buffer.

  • Validation: 6[6].

Workflow Prep 1. Reaction Mix (Tagatose, ATP, Mg2+) Enzyme 2. Fructokinase Catalysis Prep->Enzyme Coupled Real-Time Validation (PK/LDH Assay) Enzyme->Coupled Aliquot Quench 3. Heat Quench & Centrifugation Enzyme->Quench Purify 4. Anion-Exchange Chromatography Quench->Purify NMR 5. 31P NMR Validation Purify->NMR

Self-validating in vitro biosynthesis workflow for D-tagatose 1-phosphate.

References

  • Full article: Biosynthesis of a healthy natural sugar D-tagatose: advances and opportunities tandfonline.com
  • The Biological Activity and Metabolic Fate of D-Tag
  • GRAS Notice 000078: TAGATOSE, D- regul
  • d-Tagatose by l-Arabinose Isomerase encyclopedia.pub
  • D-TAG
  • Synthesis and Physicochemical Characterization of D-Tagatose-1-phosph

Sources

Foundational

Biochemical Properties and Thermodynamic Stability of D-Tagatose 1-Phosphate: A Comprehensive Technical Guide

Executive Summary D-tagatose 1-phosphate (T1P) is a critical metabolic intermediate of D-tagatose, a naturally occurring ketohexose with significant potential as a low-calorie sweetener and anti-hyperglycemic agent. When...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-tagatose 1-phosphate (T1P) is a critical metabolic intermediate of D-tagatose, a naturally occurring ketohexose with significant potential as a low-calorie sweetener and anti-hyperglycemic agent. When ingested, D-tagatose is phosphorylated in the liver by fructokinase to form T1P. This whitepaper provides a rigorous examination of the biochemical properties, thermodynamic stability, and metabolic kinetics of T1P. By elucidating the structural dynamics of T1P and its allosteric interactions—such as the triggering of glucokinase translocation—this guide serves as an authoritative resource for researchers and drug development professionals investigating rare sugars and metabolic regulation.

Biochemical Profile and Structural Dynamics

Molecular Conformation

In aqueous solution, T1P exists primarily in the pyranose form. The structural assignment of the phosphate group at the C1 position is critical for its biological activity. Physicochemical characterization using high-resolution 31P and 1H NMR spectroscopy has definitively confirmed this conformation 1.

Causality in Structural Analysis: During NMR acquisition, samples are typically maintained at -10°C in a 90:10 H2O:D2O mixture. This low-temperature environment is not merely for sample preservation; it thermodynamically slows down the chemical exchange rates of protons with the solvent. This kinetic suppression is essential to permit the direct observation of labile hydroxyl proton signals, which are required for the definitive assignment of the phosphorylation position via 2D HSQC-TOCSY experiments.

Metabolic Pathways and Allosteric Regulation

Hepatic Metabolism and Glucokinase Translocation

In mammalian systems, the hepatic metabolism of D-tagatose parallels that of D-fructose but with distinct kinetic variations. Fructokinase (ketohexokinase) phosphorylates D-tagatose to produce T1P. Subsequently, T1P is cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GA3P), which enter the glycolytic pathway 2.

A profound biochemical property of T1P is its role as an allosteric modulator. The intracellular buildup of T1P triggers the rapid translocation of glucokinase from the nucleus to the cytoplasm. This causal event increases the flux of glucose to glucose 6-phosphate, stimulating glycogen synthase and inhibiting glycogen phosphorylase, thereby exerting a potent anti-hyperglycemic effect 3.

Bacterial Catabolism

In bacteria such as Bacillus licheniformis, T1P is an intermediate in the phosphotransferase system (PTS)-mediated D-tagatose catabolic pathway. T1P serves as the specific substrate for tagatose-1-phosphate kinase (TagK), which phosphorylates it to tagatose 1,6-bisphosphate using ATP. The enzyme TagK exhibits strict stereospecificity; while T1P and F1P act as substrates, their C6-phosphorylated isomers (Tag-6P and Fru-6P) act as competitive inhibitors 1.

MetabolicPathway DTag D-Tagatose T1P D-Tagatose 1-Phosphate (T1P) DTag->T1P Fructokinase (ATP -> ADP) DHAP DHAP T1P->DHAP Aldolase B GA3P Glyceraldehyde 3-Phosphate T1P->GA3P Aldolase B Glucokinase Glucokinase (Cytoplasmic Translocation) T1P->Glucokinase Allosteric Activation Glycolysis Glycolytic Pathway DHAP->Glycolysis GA3P->Glycolysis Glycogen Glycogen Synthesis Glucokinase->Glycogen Enhances Glucose Flux

Mammalian hepatic metabolic pathway of D-tagatose and the allosteric activation of glucokinase.

Thermodynamic Stability and Intracellular Kinetics

Thermodynamics of Hydrolysis and Accumulation

The thermodynamic stability of T1P significantly impacts cellular energy homeostasis. The degradation (cleavage) of T1P by aldolase B is kinetically slower than that of its epimer, D-fructose 1-phosphate (F1P) 4. Because the initial phosphorylation by fructokinase is rapid and thermodynamically driven by ATP hydrolysis, the slow downstream cleavage creates a metabolic bottleneck.

Causality of ATP/Pi Depletion: This bottleneck leads to the transient intracellular accumulation of T1P. The sequestration of phosphate in the form of T1P causes a prolonged reduction in free inorganic phosphate (Pi) and ATP levels in the liver. Thermodynamically, the drop in intracellular Pi derepresses AMP deaminase, accelerating the degradation of purine nucleotides. This biochemical cascade explains why high bolus doses of D-tagatose can lead to transient increases in serum uric acid, a critical consideration in clinical safety assessments 5.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems where internal controls confirm the success of each step.

Protocol 1: Enzymatic Synthesis and Purification of T1P

Objective: To synthesize high-purity T1P utilizing the multi-component PEP-dependent tag-PTS from Klebsiella pneumoniae.

  • Cell Preparation: Grow K. pneumoniae cells in a tagatose-supplemented medium to induce the expression of the tag-PTS components. Harvest and permeabilize the cells.

  • Enzymatic Reaction: Incubate the permeabilized cells in a buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 10 mM phosphoenolpyruvate (PEP), and 20 mM D-tagatose. Rationale: PEP serves as the high-energy phosphate donor. The Mg2+ ions are essential cofactors for stabilizing the transition state of the phosphate transfer.

  • Reaction Termination & Precipitation: Stop the reaction by rapid cooling and the addition of cold ethanol. Centrifuge to remove precipitated proteins.

  • Purification: Apply the supernatant to a strong anion-exchange chromatography column. Elute with a linear gradient of ammonium bicarbonate.

  • Validation (Thin-Layer Chromatography): Apply 20–100 nmol of the eluate to 0.1 mm layers of Polygram Cellulose MN 300. Elute and stain with Wade-Morgan stain. Self-Validation: A single white spot confirms the absence of unphosphorylated sugars and cross-contaminants, validating the purity before downstream assays 1.

Protocol 2: Coupled Enzyme Assay for T1P Kinase (TagK) Activity

Objective: To quantitatively measure the phosphorylation of T1P to Tagatose 1,6-bisphosphate by TagK. System Design: TagK activity does not produce a directly measurable chromophore. Therefore, a coupled assay is engineered. The product (Tag 1,6-BP) is sequentially cleaved and reduced, linking the initial kinase event to the stoichiometric oxidation of NADH, which can be continuously monitored at 340 nm.

  • Assay Mixture Preparation: In a spectrophotometer cuvette, combine 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 0.2 mM NADH, 2 mM ATP, and varying concentrations of purified T1P.

  • Coupling Enzymes Addition: Add non-rate-limiting amounts of Aldolase (LacD, 13 µM), Triose Phosphate Isomerase (TPI, 49.5 U/ml), and Glycerol-3-Phosphate Dehydrogenase (G3PDH, 9 U/ml).

  • Initiation: Add a rate-limiting concentration of the purified TagK enzyme (e.g., 2.4 µM) to initiate the reaction.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm continuously. The rate of NADH depletion is directly proportional to the TagK catalytic rate.

AssayLogic T1P Tagatose 1-Phosphate T16BP Tagatose 1,6-Bisphosphate T1P->T16BP TagK (ATP -> ADP) DHAP DHAP T16BP->DHAP Aldolase (LacD) G3P Glyceraldehyde 3-P T16BP->G3P Aldolase (LacD) Glyc3P Glycerol 3-Phosphate DHAP->Glyc3P G3PDH G3P->DHAP TPI NADH NADH -> NAD+ (Absorbance Drop at 340nm) Glyc3P->NADH Coupled Oxidation

Logical workflow of the coupled enzyme assay used to quantify TagK activity via NADH oxidation.

Quantitative Data Summaries

To facilitate rapid comparison for drug development professionals, the following table summarizes the kinetic and thermodynamic differences between T1P and its structural isomer F1P.

Biochemical PropertyD-Tagatose 1-Phosphate (T1P)D-Fructose 1-Phosphate (F1P)Biological Implication
Aldolase B Cleavage Rate SlowFastT1P accumulates intracellularly, leading to transient ATP/Pi trapping.
Hepatic ATP/Pi Depletion ProlongedTransientHigher potential for transient hyperuricemia at high bolus doses 4.
Glucokinase Activation High (Potent Translocation)ModerateT1P is a superior allosteric activator, driving strong anti-hyperglycemic effects 3.
Bacterial TagK Specificity Primary Substrate (High kcat​/Km​ )Secondary SubstrateDemonstrates strict stereospecificity of the PTS-mediated catabolic pathway 1.
Solution Conformation Primarily PyranosePrimarily FuranoseDictates binding pocket interactions with downstream kinases and aldolases.

References

  • Synthesis and Physicochemical Characterization of D-Tagatose-1-phosphate: The Substrate of the Tagatose-1-Phosphate Kinase TagK in the PTS-mediated D-Tagatose Catabolic Pathway of Bacillus licheniformis Source: National Institutes of Health (NIH) / PMC URL:1

  • Biosynthesis of a healthy natural sugar D-tagatose: advances and opportunities Source: Taylor & Francis Online URL:3

  • The Biological Activity and Metabolic Fate of D-Tagatose: A Technical Guide Source: BenchChem URL:2

  • D-TAGATOSE A Human Health Risk Assessment Source: Food Standards Australia New Zealand (FSANZ) URL:4

  • D-TAGATOSE - INCHEM Source: INCHEM (International Programme on Chemical Safety) URL:5

Sources

Exploratory

D-tagatose 1-phosphate kinase substrate specificity and enzyme kinetics

An In-Depth Technical Guide to the Substrate Specificity and Enzyme Kinetics of D-tagatose 1-phosphate Kinase (TagK) Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Substrate Specificity and Enzyme Kinetics of D-tagatose 1-phosphate Kinase (TagK)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

D-tagatose 1-phosphate kinase (TagK), officially designated as ATP:D-tagatose-1-phosphate 6-phosphotransferase (EC 2.7.1.234), is a critical enzyme in the bacterial catabolism of D-tagatose. This guide provides a comprehensive technical overview of the enzymatic properties of TagK from Bacillus licheniformis. We delve into the enzyme's distinct substrate specificity, its kinetic behavior with preferred and alternative substrates, and the inhibitory effects of related sugar phosphates. Furthermore, this document furnishes detailed, field-proven protocols for assaying TagK activity, offering a robust framework for its characterization in research and high-throughput screening environments. The causality behind experimental design and the interpretation of kinetic data are emphasized to provide actionable insights for professionals in enzymology and drug discovery.

Introduction

D-tagatose is a rare hexoketose and a C-4 epimer of D-fructose, which has garnered significant interest as a low-calorie sweetener and potential therapeutic agent.[1] In various bacteria, D-tagatose is metabolized through specialized pathways. One such pathway, prevalent in species like Bacillus licheniformis and Klebsiella oxytoca, involves the phosphoenolpyruvate:sugar phosphotransferase system (PEP-PTS).[2][3] This system transports and concomitantly phosphorylates D-tagatose to D-tagatose 1-phosphate (Tag-1P).[2] The subsequent and pivotal step in this catabolic cascade is the ATP-dependent phosphorylation of Tag-1P at the C-6 position, a reaction catalyzed by D-tagatose 1-phosphate kinase (TagK) to produce D-tagatose 1,6-bisphosphate (Tag 1,6-BP).[2][4] Understanding the substrate specificity and kinetics of TagK is paramount for mapping metabolic fluxes, engineering microbial strains for biotechnological applications, and identifying potential targets for antimicrobial drug development.

The PTS-Mediated D-Tagatose Catabolic Pathway

The TagK-catalyzed reaction is an integral part of a multi-step metabolic pathway. The process begins with the uptake of extracellular D-tagatose by the PEP-PTS, which phosphorylates it to Tag-1P. TagK then acts on Tag-1P, committing it to the lower portion of the pathway. The resulting Tag 1,6-BP is subsequently cleaved by a class II aldolase into the glycolytic intermediates dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (G3P).[3] This sequence efficiently channels D-tagatose into central carbon metabolism.

D_Tagatose_Pathway Tag_ext D-Tagatose (extracellular) PTS PEP-PTS System (Enzyme II) Tag_ext->PTS Transport & Phosphorylation Tag1P D-Tagatose 1-Phosphate (Tag-1P) PTS->Tag1P TagK TagK (EC 2.7.1.234) Tag1P->TagK ATP -> ADP Tag16BP D-Tagatose 1,6-Bisphosphate (Tag 1,6-BP) TagK->Tag16BP Aldolase Tag 1,6-BP Aldolase (GatY) Tag16BP->Aldolase Cleavage Glycolysis Glycolysis Intermediates (DHAP + G3P) Aldolase->Glycolysis

Figure 1: Overview of the PTS-mediated D-tagatose catabolic pathway in Bacillus licheniformis.

Substrate Specificity and Inhibition

The fidelity of metabolic pathways is ensured by the high substrate specificity of their constituent enzymes. TagK exhibits a clear preference for its cognate substrate, Tag-1P. However, it also demonstrates activity towards the structural isomer D-fructose-1-phosphate (Fru-1P).

Substrate Profile

Studies on a recombinant, His-tagged fusion protein of B. licheniformis TagK (TagK-TFHis6) have shown that both Tag-1P and Fru-1P act as substrates.[2][5] In contrast, the 6-phosphorylated isomers, D-tagatose-6-phosphate (Tag-6P) and D-fructose-6-phosphate (Fru-6P), are not phosphorylated by the enzyme and thus are not substrates.[2][6]

Inhibitory Profile

The same non-substrate sugar phosphates, Tag-6P and Fru-6P, were found to be inhibitors of TagK activity.[2][6] When TagK activity was measured with a fixed concentration of Tag-1P (2 mM), the addition of either Tag-6P or Fru-6P led to a significant reduction in reaction velocity. This suggests that these molecules can bind to the enzyme, likely at the active site, but cannot be turned over, thereby acting as competitive or mixed-type inhibitors. Interestingly, Fru-1P, despite being a substrate, did not show significant inhibitory effects on the phosphorylation of Tag-1P under the tested conditions.[7]

The relative activities and inhibitory effects are summarized below.

CompoundRoleConcentrationRelative Activity (%)
D-Tagatose 1-Phosphate (Tag-1P) Substrate 2 mM100
D-Fructose 1-Phosphate (Fru-1P)Substrate2 mM~25
D-Tagatose 6-Phosphate (Tag-6P)Not a Substrate2 mM~5
D-Fructose 6-Phosphate (Fru-6P)Not a Substrate2 mM~5
D-Tagatose 1-Phosphate (Tag-1P) Substrate (Control) 2 mM100
D-Fructose 1-Phosphate (Fru-1P)Inhibitor Test10 mM~100
D-Tagatose 6-Phosphate (Tag-6P)Inhibitor10 mM~43
D-Fructose 6-Phosphate (Fru-6P)Inhibitor10 mM~69
Activity relative to 2 mM Tag-1P. Data interpreted from specificity and inhibition assays described in Van der Heiden et al., 2015.[2][7]

Table 1: Substrate Specificity and Inhibition of B. licheniformis TagK-TFHis6.

Enzyme Kinetics

To quantify the efficiency and affinity of TagK for its substrates, Michaelis-Menten kinetics were determined.[8] The analysis focuses on three key parameters: the Michaelis constant (KM), the catalytic constant or turnover number (kcat), and the catalytic efficiency (kcat/KM).

  • KM (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the enzyme's affinity for its substrate; a lower KM indicates a higher affinity.[9]

  • kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate.[9]

  • kcat/KM (Catalytic Efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate into a product. It serves as a second-order rate constant and is the most effective way to compare the specificity of an enzyme for different substrates.[9]

Kinetic analysis of TagK revealed a significant preference for Tag-1P over Fru-1P.[2][5]

SubstrateApparent KM (mM)Apparent kcat (s⁻¹)Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹)
D-Tagatose 1-Phosphate (Tag-1P) 0.8 ± 0.129.5 ± 1.23.7 x 10⁴
D-Fructose 1-Phosphate (Fru-1P) 15.0 ± 1.530.0 ± 1.50.2 x 10⁴
*Kinetic parameters as reported for TagK-TFHis6 from B. licheniformis in Van der Heiden et al., 2015.[2]

Table 2: Michaelis-Menten Kinetic Parameters of TagK.

The data clearly illustrate the enzyme's specialization. While the maximum turnover rate (kcat) is nearly identical for both substrates, the affinity for Tag-1P is almost 19-fold higher than for Fru-1P (as seen by the much lower KM). Consequently, the overall catalytic efficiency for Tag-1P is more than 18 times greater than that for Fru-1P, confirming that Tag-1P is the primary physiological substrate.[2][6]

Experimental Protocol: Coupled Spectrophotometric Assay for TagK Activity

The activity of TagK cannot be monitored directly via a standard spectrophotometric method, as neither the substrate nor the product absorbs light in the UV-visible range. Therefore, a continuous coupled enzyme assay is employed. This industry-standard approach links the production of the kinase product (Tag 1,6-BP) to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

Causality of Assay Design: The choice of a coupled assay is dictated by the need for a continuous, real-time measurement of enzyme activity, which is essential for accurate kinetic analysis. Each coupling enzyme is added in excess to ensure that the rate-limiting step in the entire sequence is the reaction catalyzed by TagK. This is a critical self-validating principle of the protocol; if the coupling enzymes were not in excess, the measured rate would reflect their activity, not TagK's.

Coupled_Assay_Workflow cluster_0 Step 1: Kinase Reaction (Rate-Limiting) cluster_1 Step 2: Coupling Reactions (Non-Rate-Limiting) Tag1P Tag-1P TagK TagK Tag1P->TagK Tag16BP Tag 1,6-BP TagK->Tag16BP ADP ADP TagK->ADP Aldolase Aldolase (LacD) Tag16BP->Aldolase ATP ATP ATP->TagK DHAP_G3P DHAP + G3P Aldolase->DHAP_G3P TPI TPI DHAP_G3P->TPI DHAP2 2x DHAP TPI->DHAP2 G3PDH G3PDH DHAP2->G3PDH NAD NAD+ G3PDH->NAD Monitor Monitor ΔA340 nm G3PDH->Monitor NADH NADH NADH->G3PDH

Figure 2: Workflow of the continuous coupled spectrophotometric assay for TagK activity.

Reagents and Materials
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂.

  • TagK Enzyme: Purified TagK-TFHis6, concentration to be determined empirically.

  • Substrates: Stock solutions of D-tagatose 1-phosphate and D-fructose-1-phosphate.

  • ATP Solution: 100 mM ATP stock, pH 7.5.

  • NADH Solution: 10 mM NADH stock.

  • Coupling Enzymes (in excess):

    • Class I ketohexose 1,6-BP aldolase (LacD)

    • Triose phosphate isomerase (TPI)

    • Glycerol-3-phosphate dehydrogenase (G3PDH)

  • Instrumentation: UV-Vis spectrophotometer with temperature control (e.g., 37°C).

  • Cuvettes: 1 cm path length quartz or disposable UV-transparent cuvettes.

Step-by-Step Protocol
  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, NADH, ATP, and the three coupling enzymes. The final concentrations in the cuvette should be: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.2 mM NADH, and 2 mM ATP. Ensure non-rate-limiting amounts of coupling enzymes (e.g., 13 µM LacD, 49.5 U/ml TPI, 9 U/ml G3PDH).[2]

  • Equilibration: Add the master mix to a cuvette and place it in the spectrophotometer set to 37°C. Allow the temperature to equilibrate for 5 minutes.

  • Background Reading: Add the desired volume of substrate (e.g., Tag-1P) to the cuvette. Mix by gentle inversion and monitor the absorbance at 340 nm. A stable, low background rate of NADH oxidation should be observed.

  • Initiate Reaction: Start the reaction by adding a small, predetermined volume of the TagK enzyme solution to the cuvette. Quickly mix the contents.

  • Data Acquisition: Immediately begin recording the absorbance at 340 nm over time (e.g., every second for 3-5 minutes). The rate of decrease in absorbance should be linear during the initial phase of the reaction.

  • Calculate Activity: Determine the rate of reaction (V) using the Beer-Lambert law:

    • V (µmol/min/mL) = (ΔA₃₄₀ / min) / (ε * l * 2)

    • Where:

      • ΔA₃₄₀ / min is the initial linear rate of absorbance change.

      • ε is the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

      • l is the path length of the cuvette (1 cm).

      • The factor of 2 accounts for the stoichiometry: 1 mole of Tag 1,6-BP produces 2 moles of DHAP, leading to the oxidation of 2 moles of NADH.

  • Kinetic Parameter Determination: To determine KM and Vmax, repeat steps 3-6 using a range of substrate concentrations (e.g., for Tag-1P: 0.25 mM to 8 mM; for Fru-1P: 1.25 mM to 80 mM).[2] Plot the initial velocity (V) against substrate concentration [S] and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).

Structural Insights and Catalytic Mechanism

As of early 2026, no experimentally determined structure for D-tagatose 1-phosphate kinase has been deposited in the Protein Data Bank (PDB). However, sequence analysis places TagK in the large ribokinase family.[2] Homology modeling using known structures of related enzymes, such as fructose 1-phosphate kinase, can provide valuable hypotheses about the architecture of the active site.

An important mechanistic insight comes from NMR spectroscopy, which revealed that while Tag-1P exists primarily in the pyranose form in solution, it likely undergoes a conformational change to the furanose form upon binding to the enzyme.[2][4] This change is necessary to correctly position the hydroxyl group at the C-6 position for nucleophilic attack on the γ-phosphate of ATP, facilitating the phosphotransfer reaction.[4]

Conclusion

D-tagatose 1-phosphate kinase from Bacillus licheniformis is a highly specific enzyme, demonstrating a profound kinetic preference for its physiological substrate, D-tagatose 1-phosphate, over the closely related D-fructose 1-phosphate. Its activity is inhibited by the 6-phosphate isomers of both tagatose and fructose. The detailed coupled assay protocol provided herein offers a reliable method for characterizing TagK activity and serves as a foundational tool for high-throughput screening of potential inhibitors or for enzyme engineering efforts. These findings are crucial for advancing our understanding of bacterial carbohydrate metabolism and provide a solid basis for applications in biotechnology and the development of novel antimicrobial agents targeting this pathway.

References

  • Van der Heiden, E., Delmarcelle, M., Simon, P., Counson, M., Galleni, M., Freedberg, D.I., Thompson, J., Joris, B., & Battistel, M.D. (2015). Synthesis and Physicochemical Characterization of D-Tagatose-1-phosphate: The Substrate of the Tagatose-1-Phosphate Kinase in the Phosphotransferase System-Mediated D-Tagatose Catabolic Pathway of Bacillus licheniformis. Journal of Molecular Microbiology and Biotechnology, 25(2-3), 106-119. [Link]

  • ResearchGate. (2015). Synthesis and Physicochemical Characterization of D-Tagatose-1-Phosphate: The Substrate of the Tagatose-1-Phosphate Kinase in the Phosphotransferase System-Mediated D-Tagatose Catabolic Pathway of Bacillus licheniformis. [Link]

  • IUBMB Enzyme Nomenclature. (2021). EC 2.7.1.234 D-tagatose-1-phosphate kinase. [Link]

  • PubMed. (2015). Synthesis and Physicochemical Characterization of D-Tagatose-1-Phosphate: The Substrate of the Tagatose-1-Phosphate Kinase in the Phosphotransferase System-Mediated D-Tagatose Catabolic Pathway of Bacillus licheniformis. [Link]

  • ResearchGate. (2015). Specificity (left) and inhibition (right) assays of the TagK-TFH6 enzyme. [Link]

  • Van der Heiden, E., Delmarcelle, M., Lebrun, S., Freichels, R., Brans, A., Vastenavond, C. M., Galleni, M., & Joris, B. (2013). A pathway closely related to the D-tagatose pathway of gram-negative enterobacteria identified in the gram-positive bacterium Bacillus licheniformis. Applied and environmental microbiology, 79(11), 3511–3515. [Link]

  • Spiral. (n.d.). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP. [Link]

  • Google Patents. (2017).
  • Wikipedia. (n.d.). Enzyme kinetics. [Link]

  • Unacademy. (n.d.). Biochemistry Enzyme kinetics. [Link]

Sources

Foundational

The Pyranose-to-Furanose Conformational Shift in D-Tagatose 1-Phosphate: Structural Dynamics and Catalytic Mechanisms

Target Audience: Researchers, Biochemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary D-Tagatose 1-phosphate (Tag-1P) is a critical metabolic intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biochemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

D-Tagatose 1-phosphate (Tag-1P) is a critical metabolic intermediate in the phosphotransferase system (PTS)-mediated catabolic pathway of various microorganisms, including Bacillus licheniformis and Klebsiella pneumoniae[1]. While the enzymatic phosphorylation of Tag-1P by D-tagatose-1-phosphate kinase (TagK; EC 2.7.1.234) appears straightforward on a macroscopic level, it presents a profound structural paradox at the molecular scale[2][3].

In aqueous solution, Tag-1P predominantly exists in a thermodynamically stable pyranose conformation[1]. However, the pyranose ring structure physically sequesters the C-6 oxygen, rendering it unavailable for phosphorylation. Consequently, the substrate must undergo a critical conformational shift to the minor furanose form to expose the C-6 hydroxyl group for TagK catalysis[1][3]. This whitepaper deconstructs the structural causality of this shift, outlines self-validating experimental protocols for its characterization, and explores its implications for synthetic biology and rare-sugar therapeutics.

The Structural Paradox: Pyranose vs. Furanose Dynamics

D-Tagatose is a naturally occurring ketohexose and an epimer of D-fructose[4][5]. In solution, ketohexoses undergo spontaneous mutarotation, establishing an equilibrium between cyclic hemiketal forms (pyranoses and furanoses) and an open-chain keto form[6].

The Hemiketal Linkage Dilemma
  • D-Tagatopyranose 1-Phosphate: The six-membered pyranose ring is formed via a hemiketal linkage between the C-2 ketone and the C-6 hydroxyl group. In this state, the C-6 oxygen is endocyclic (trapped within the ring backbone).

  • D-Tagatofuranose 1-Phosphate: The five-membered furanose ring is formed via a linkage between the C-2 ketone and the C-5 hydroxyl group. In this state, the C-6 carbon is exocyclic, possessing a free, reactive hydroxyl (-OH) group.

Because TagK (EC 2.7.1.234) is strictly an ATP:D-tagatose-1-phosphate 6-phosphotransferase , it requires a free hydroxyl group at the C-6 position to accept the gamma-phosphate from ATP[3]. Therefore, it is sterically and chemically impossible for TagK to phosphorylate the pyranose form.

Quantitative Conformational Distribution

Thermodynamically, the pyranose form is vastly preferred due to reduced ring strain. As summarized in Table 1, NMR studies confirm that the furanose forms of Tag-1P are virtually undetectable in resting aqueous solutions at low temperatures, highlighting the magnitude of the conformational shift required for catalysis[1][7].

Table 1: Conformational Distribution of D-Tagatose and Derivatives in Solution

Compoundα-Pyranoseβ-Pyranoseα-Furanoseβ-FuranoseAcyclic/Keto
D-Tagatose (Aqueous, 25°C) ~71%~18%~3-5%~8-9%~0.3%
D-Tagatose 1-Phosphate (-10°C) DominantPresentNot DetectedNot DetectedNot Detected

*Note: Furanose forms of Tag-1P fall below the standard NMR detection threshold at -10°C, proving that the pyranose ring is the overwhelmingly dominant resting state prior to enzyme interaction[1].

Mechanistic Causality: The Role of TagK

The absolute requirement for the furanose conformation implies that TagK must either rely on conformational selection (binding the transient, low-concentration furanose tautomer and pulling the aqueous equilibrium forward) or induced fit (binding the pyranose form and actively catalyzing the ring-opening/re-closure to the furanose state)[1][2].

Once the furanose form is secured in the active site, ATP hydrolysis facilitates the transfer of the phosphate to the exocyclic C-6 hydroxyl, yielding D-tagatose 1,6-bisphosphate.

ConformationalShift Pyr Tag-1P (Pyranose) Ring: C2-O-C6 >90% in Solution Fur Tag-1P (Furanose) Ring: C2-O-C5 <10% in Solution Pyr->Fur Spontaneous Mutarotation TagK TagK Binding & Catalysis (EC 2.7.1.234) Fur->TagK Exocyclic C6-OH Available Tag16BP Tagatose 1,6-bisphosphate Ready for Aldolase TagK->Tag16BP ATP Phosphorylation

Conformational selection of D-tagatose 1-phosphate by TagK for C-6 phosphorylation.

Experimental Methodologies & Validation Workflows

To rigorously study this pathway, researchers must employ a self-validating system: synthesizing the substrate natively, confirming its structural state via low-temperature NMR, and validating the kinetic shift through a coupled enzyme assay.

Workflow S1 1. Enzymatic Synthesis PEP-dependent PTS S2 2. NMR Characterization 1H/31P NMR at -10°C S1->S2 S3 3. Kinase Reaction Tag-1P + ATP + TagK S2->S3 S4 4. Coupled Assay LacD + TPI + G3PDH S3->S4 S5 5. Spectrophotometry NADH Oxidation at 340nm S4->S5

Step-by-step experimental workflow for Tag-1P synthesis, characterization, and TagK assay.

Protocol 1: Enzymatic Synthesis of Tag-1P

Chemical synthesis of specific sugar-phosphates is notoriously prone to isomeric mixtures. Therefore, native biological machinery is utilized.

  • Cell Preparation: Culture K. pneumoniae in tagatose-rich media to induce the multi-component PEP-dependent tag-PTS[1].

  • Reaction Mixture: Suspend tagatose-grown cells to a density of 10 mg dry weight/mL in 5 mL of 25 mM Tris-HCl buffer (pH 8.0) containing 1 mM MgCl₂[1].

  • Catalysis: Introduce phosphoenolpyruvate (PEP) and D-tagatose. The PTS system will natively phosphorylate the C-1 position, yielding high-purity Tag-1P[1].

  • Purification: Isolate Tag-1P using anion-exchange chromatography.

Protocol 2: NMR Structural Validation

To prove the causality of the pyranose-to-furanose shift, the resting state of the synthesized Tag-1P must be verified.

  • Sample Prep: Dissolve purified Tag-1P in D₂O.

  • Temperature Control: Chill the NMR probe to -10 °C . Expertise Note: Low temperatures are critical to slow down the chemical exchange of protons with the solvent, allowing distinct hydroxyl signals to be resolved[1].

  • Signal Interpretation: Analyze the ¹H NMR spectrum.

    • Pyranose Confirmation: Look for the presence of a hydroxyl proton signal at C-5 and the absence of a hydroxyl signal at C-6. Because the C-6 oxygen is tied up in the pyranose ether linkage, it lacks a proton. Conversely, C-5 is exocyclic and retains its -OH proton[1].

    • If the molecule were a furanose, the signal profile would be inverted (C-5 absent, C-6 present).

Protocol 3: TagK Kinetic Assay (Coupled Enzyme System)

Because the direct product (Tagatose 1,6-bisphosphate) lacks a distinct chromophore, a coupled assay is required to measure TagK kinetics in real-time[1].

  • Primary Reaction: Incubate Tag-1P, ATP, and purified TagK. TagK will induce/select the furanose form and phosphorylate C-6.

  • Aldolase Cleavage: Add Class I ketohexose 1,6-BP aldolase (LacD). LacD cleaves Tag-1,6-BP into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde-3-phosphate (G3P)[1].

  • Isomerization: Add Triose phosphate isomerase (TPI) to convert G3P into additional DHAP[1].

  • Detection: Add Glycerol-3-phosphate dehydrogenase (G3PDH) and NADH. G3PDH reduces DHAP to glycerol-3-phosphate, oxidizing NADH to NAD⁺ in the process[1].

  • Measurement: Track the depletion of NADH via spectrophotometry at 340 nm. The rate of absorbance decrease is directly proportional to the rate of the initial pyranose-to-furanose shift and subsequent phosphorylation.

Implications for Drug Development and Synthetic Biology

Understanding the pyranose-to-furanose shift is not merely an academic exercise; it has profound implications for biotechnology:

  • Rare Sugar Therapeutics: D-Tagatose is a functional, low-calorie sweetener (92% the sweetness of sucrose) with a low glycemic index, currently under investigation for the treatment of obesity and Type II diabetes[4][5]. Understanding its metabolic bottleneck (the TagK conformational shift) allows pharmacologists to better model its half-life and clearance in the human microbiome.

  • Enzyme Engineering: Synthetic biologists aiming to engineer novel kinases for the biocatalytic production of rare sugar-phosphates must account for endocyclic/exocyclic oxygen availability. Rational drug design and enzyme engineering must target the specific mutarotational tautomer, rather than the bulk solution structure.

References

  • Source: nih.
  • 2.7.1.
  • EC 2.7.1.
  • Source: nih.
  • Source: cymitquimica.
  • N-(1-Deoxy-α-d-tagatopyranos-1-yl)-N-methylaniline (“d-Tagatose-N-methylaniline”)
  • (PDF)

Sources

Protocols & Analytical Methods

Method

protocol for in vitro enzymatic synthesis of D-tagatose 1-phosphate

Application Notes & Protocols I. Introduction: The Significance of D-tagatose 1-phosphate D-tagatose 1-phosphate (Tag-1P) is a key phosphorylated intermediate in the D-tagatose catabolic pathway in various microorganisms...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

I. Introduction: The Significance of D-tagatose 1-phosphate

D-tagatose 1-phosphate (Tag-1P) is a key phosphorylated intermediate in the D-tagatose catabolic pathway in various microorganisms, including Bacillus licheniformis and Klebsiella pneumoniae.[1][2] As a rare sugar phosphate, its availability is crucial for the biochemical characterization of enzymes involved in tagatose metabolism, such as Tagatose-1-Phosphate Kinase (TagK).[1][2] Unlike its more common isomer, D-tagatose 6-phosphate, which is an intermediate in pathways engineered for D-tagatose production from various feedstocks, Tag-1P is less studied and not commercially available.[3][4][5]

This document provides a detailed protocol for the in vitro enzymatic synthesis of D-tagatose 1-phosphate. The method leverages the multi-component phosphoenolpyruvate-dependent:sugar phosphotransferase system (PEP:PTS) present in bacterial cells grown on D-tagatose.[1][6] This system efficiently catalyzes the transfer of a phosphoryl group from the high-energy donor phosphoenolpyruvate (PEP) directly to the C1 hydroxyl group of D-tagatose. This approach circumvents complex chemical synthesis routes, offering high specificity and yielding a product suitable for detailed enzymatic and structural studies.

II. Principle of the Enzymatic Synthesis

The synthesis is a one-pot reaction catalyzed by the native enzymatic machinery of Klebsiella pneumoniae cells that have been induced by growth on D-tagatose. The core of this machinery is the PEP:PTS, which facilitates group translocation and phosphorylation of sugars. In this specific application, the system is used in vitro to phosphorylate D-tagatose. The overall reaction is as follows:

D-tagatose + Phosphoenolpyruvate (PEP) ---(K. pneumoniae PEP:PTS)--> D-tagatose 1-phosphate + Pyruvate

The causality for using this system is its high efficiency and specificity. The enzymes of the PTS are naturally evolved to phosphorylate their target sugars. By using whole cells with induced expression, we bypass the need for purification of individual enzymes, creating a cost-effective and robust biocatalyst. The magnesium chloride (MgCl₂) included in the reaction buffer acts as a crucial cofactor for many enzymes involved in phosphate transfer, ensuring optimal activity.

G cluster_reactants Reactants cluster_products Products D_tagatose D-tagatose Enzyme K. pneumoniae PEP:Phosphotransferase System (PTS) D_tagatose->Enzyme Substrate PEP Phosphoenolpyruvate (PEP) PEP->Enzyme Phosphate Donor Tag1P D-tagatose 1-phosphate Pyruvate Pyruvate Enzyme->Tag1P Product Enzyme->Pyruvate Byproduct

Caption: Enzymatic phosphorylation of D-tagatose via the PEP:PTS.

III. Materials and Reagents

A. Equipment
  • High-speed refrigerated centrifuge

  • Incubator or temperature-controlled water bath

  • pH meter

  • Lyophilizer (optional, for cell weight determination)

  • NMR Spectrometer (≥ 600 MHz recommended for detailed characterization)

  • Standard laboratory glassware and consumables

B. Reagents & Consumables
  • Klebsiella pneumoniae starter culture

  • D-tagatose (for both cell culture and enzymatic reaction)

  • Phosphoenolpyruvate (PEP), monopotassium or trisodium salt

  • Tris-HCl buffer

  • Magnesium chloride (MgCl₂)

  • Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustments

  • Deuterium oxide (D₂O) for NMR analysis

  • Bacterial growth medium (e.g., Luria-Bertani broth or a defined minimal medium)

  • Centrifuge tubes (50 mL)

IV. Detailed Experimental Protocol

This protocol is divided into three main stages: preparation of the biocatalyst, the enzymatic synthesis reaction, and product characterization.

A. Stage 1: Preparation of Biocatalyst (Tagatose-Induced K. pneumoniae Cells)

Causality Note: The expression of the specific PTS enzymes required for D-tagatose phosphorylation is induced by the presence of D-tagatose in the growth medium. Therefore, it is critical to use it as the primary carbon source during the final phase of cell growth.

  • Inoculation: Inoculate 5 mL of sterile growth medium with a single colony of K. pneumoniae. Grow overnight at 37°C with shaking.

  • Scale-Up: Use the overnight culture to inoculate a larger volume (e.g., 1 L) of growth medium supplemented with a standard carbon source (like glucose) to achieve substantial biomass. Grow at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).

  • Induction: Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C). Wash the cell pellet once with a sterile, carbon-free minimal medium buffer. Resuspend the cells in fresh growth medium where D-tagatose (e.g., 0.5% w/v) is the sole carbon source.

  • Induction Growth: Continue to grow the culture for an additional 4-6 hours to allow for the induction and expression of the tagatose-specific PTS enzymes.

  • Harvesting: Harvest the induced cells by centrifugation (5,000 x g, 15 min, 4°C). Wash the pellet twice with 25 mM Tris-HCl buffer (pH 8.0).

  • Cell Density Determination: Determine the dry weight of the cells. This can be done by lyophilizing a known volume of the cell suspension or by using a pre-determined OD₆₀₀-to-dry-weight conversion factor for the specific strain.

B. Stage 2: In Vitro Enzymatic Synthesis Reaction
  • Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a 50 mL conical tube), prepare the reaction mixture. For a 5 mL final volume, combine the components as detailed in the table below.

ComponentStock ConcentrationVolume to AddFinal ConcentrationPurpose
Tris-HCl (pH 8.0)1 M125 µL25 mMBuffer System
MgCl₂1 M5 µL1 mMEnzyme Cofactor
D-tagatose500 mM100 µL10 mMSubstrate
PEP (K⁺ salt)500 mM150 µL15 mMPhosphate Donor
Sterile H₂O-4.12 mL-Solvent
K. pneumoniae Cells-(add last)10 mg/mL (dry wt)Biocatalyst
Total Volume 5 mL
  • Initiate Reaction: Resuspend the appropriate amount of washed, induced K. pneumoniae cells directly into the prepared reaction mixture to achieve a final cell density of 10 mg (dry weight) per mL.[1]

  • Incubation: Incubate the reaction mixture at 30°C for 2-4 hours with gentle agitation. The reaction progress can be monitored over time by taking aliquots, stopping the reaction (e.g., by boiling for 5 min followed by centrifugation), and analyzing the supernatant via ³¹P NMR for the appearance of the Tag-1P signal.

  • Reaction Termination & Product Harvest: After the desired incubation period, terminate the reaction by centrifuging the mixture at high speed (12,000 x g, 10 min, 4°C) to pellet the bacterial cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains the synthesized D-tagatose 1-phosphate, unreacted substrates, and pyruvate. This solution can be used directly for NMR analysis or subjected to further purification.

Self-Validating System Note: The success of the synthesis is critically dependent on the induction of the correct enzymes. A control reaction using cells grown only on glucose should be run in parallel. This control reaction is expected to show little to no Tag-1P formation, validating that the synthesis is dependent on the tagatose-induced PTS machinery.

C. Stage 3: Purification and Characterization

The primary method for characterizing the synthesized product is Nuclear Magnetic Resonance (NMR) spectroscopy, which provides unambiguous structural information.[1]

  • Sample Preparation for NMR:

    • Take an aliquot of the reaction supernatant (e.g., 500 µL).

    • Add 10% D₂O by volume for the deuterium lock.

    • Adjust the pH of the sample to 7.5 with dilute NaOH.[1] This pH adjustment is crucial as it helps to decrease the rate of hydroxyl proton exchange with the solvent, which can sharpen signals.[1]

    • The final concentration of the synthesized Tag-1P in the supernatant should be sufficient for NMR analysis (typically in the mM range).

  • NMR Data Acquisition:

    • Collect ¹H and ³¹P NMR spectra on a high-field spectrometer.

    • A single ³¹P spectrum will quickly confirm the synthesis of a phosphorylated species distinct from PEP.

    • Detailed 2D NMR experiments, such as ¹H-¹³C HSQC and HSQC-TOCSY, are required for complete chemical shift assignment and structural confirmation.[1]

  • Expected NMR Data: The synthesized D-tagatose 1-phosphate exists primarily in the pyranose form in solution.[1] Key characteristic chemical shifts can be compared against established data for validation.

NucleusAnomerChemical Shift (δ, ppm)Key Coupling Constants (J, Hz)
³¹P-~3.0-3.5-
¹H (H6a)β-pyranose~3.90J(H6a, H6b) ≈ 11.5, J(H6a, P) ≈ 6.0
¹H (H6b)β-pyranose~3.80J(H6b, H6a) ≈ 11.5, J(H6b, P) ≈ 5.5
¹³C (C1)β-pyranose~65.0J(C1, P) ≈ 4.5
¹³C (C2)β-pyranose~101.5J(C2, P) ≈ 7.5

Note: Exact chemical shifts are dependent on pH, temperature, and ionic strength. The data presented is adapted from published values for comparative purposes.[1][6]

  • Purification (Optional): For applications requiring pure Tag-1P, the supernatant can be purified using anion-exchange chromatography. The negatively charged phosphate group will bind to the column, allowing for separation from uncharged species like unreacted tagatose. Elution is typically achieved with a salt gradient (e.g., NaCl or triethylammonium bicarbonate).

V. Overall Experimental Workflow

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Application

Application Note: Quantifying D-Tagatose 1-Phosphate as a Highly Sensitive Biomarker for Aldolase B Deficiency

Target Audience: Metabolic Researchers, Analytical Chemists, and Drug Development Professionals Application Areas: Rare Disease Diagnostics, Pharmacodynamic (PD) Biomarker Assays, KHK Inhibitor Development Introduction:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Metabolic Researchers, Analytical Chemists, and Drug Development Professionals Application Areas: Rare Disease Diagnostics, Pharmacodynamic (PD) Biomarker Assays, KHK Inhibitor Development

Introduction: The Analytical Challenge in Hereditary Fructose Intolerance

Hereditary Fructose Intolerance (HFI) is a severe, potentially fatal autosomal recessive metabolic disorder caused by a catalytic deficiency in the enzyme aldolase B (fructose-1,6-bisphosphate aldolase) [1]. In a healthy metabolic state, aldolase B rapidly cleaves fructose 1-phosphate (F1P) into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde. In HFI, the absence of functional aldolase B causes F1P to accumulate massively upon fructose ingestion. This accumulation sequesters intracellular inorganic phosphate (Pi), leading to rapid hepatic adenosine triphosphate (ATP) depletion, uric acid elevation, and cellular apoptosis [2].

Historically, quantifying F1P as a direct biomarker for aldolase B deficiency has been analytically problematic. Endogenous F1P exhibits high background noise due to ubiquitous dietary fructose exposure and rapid turnover rates in wild-type cells, narrowing the analytical window for comparative studies.

The D-Tagatose Advantage: Recent metabolic tracing strategies have identified D-tagatose —a C-4 epimer of D-fructose—as a superior analytical probe. Like fructose, D-tagatose is phosphorylated by hepatic ketohexokinase (KHK) to form D-tagatose 1-phosphate (T1P) . However, the enzymatic degradation of T1P by aldolase B is inherently slower than that of F1P [3]. In the context of aldolase B deficiency, T1P acts as an amplified, highly stable surrogate biomarker. A controlled D-tagatose challenge induces a pronounced, longer-lasting accumulation of T1P and a corresponding reduction in ATP [3]. For drug development professionals—particularly those developing KHK inhibitors to treat HFI or NAFLD—T1P provides a high-fidelity pharmacodynamic (PD) readout of enzymatic bottlenecking.

Mechanistic Pathway & Causality

To utilize a biomarker effectively, the causality of its accumulation must be absolute. T1P is an ideal biomarker because it is exclusively generated by KHK and almost exclusively degraded by aldolase B.

When patient-derived hepatocytes or ALDOB-knockout models are challenged with D-tagatose, KHK rapidly consumes ATP to generate T1P. Because the aldolase B cleavage step is either missing (in HFI) or naturally rate-limiting, T1P pools intracellularly. Measuring T1P via LC-MS/MS directly interrogates this specific node of the fructolytic pathway, completely bypassing the noise of alternative glycolytic shunts.

Pathway Tagatose D-Tagatose KHK Ketohexokinase (KHK) Tagatose->KHK T1P D-Tagatose 1-Phosphate (T1P) KHK->T1P ATP -> ADP AldoB Aldolase B (Deficient in HFI) T1P->AldoB Products DHAP + D-Glyceraldehyde AldoB->Products Blocked

Metabolic bottleneck of D-tagatose 1-phosphate in Aldolase B deficiency.

Quantitative Data Presentation

The kinetic differences between fructose and tagatose dictate their utility in biomarker assays. Table 1 summarizes the metabolic dynamics, while Table 2 provides the optimized mass spectrometry parameters required for the specific detection of T1P.

Table 1: Metabolic Comparison of Fructose vs. Tagatose in Hepatocytes

ParameterD-FructoseD-TagatoseAnalytical Implication for HFI Assays
Phosphorylation (KHK) Rapid ( Vmax​ High)Rapid ( Vmax​ High)Both effectively trap Pi and consume ATP.
Cleavage (Aldolase B) FastVery SlowT1P accumulates longer, providing a wider detection window.
Background Noise High (Dietary overlap)Near ZeroT1P provides a superior signal-to-noise ratio in LC-MS/MS.
ATP Depletion Duration TransientProlongedT1P allows for easier temporal capture of the metabolic crash [3].

Table 2: LC-MS/MS MRM Parameters for Sugar Phosphates (Negative ESI)

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Dwell Time (ms)
D-Tagatose 1-Phosphate 259.096.9 ( H2​PO4−​ )1850
D-Fructose 1-Phosphate 259.096.9 ( H2​PO4−​ )1850
13C6​ -Fructose 1-P (IS) 265.096.9 ( H2​PO4−​ )1850

(Note: T1P and F1P are structural isomers and share MRM transitions. Baseline chromatographic separation via HILIC is mandatory to differentiate them).

Experimental Protocols: Ex Vivo Challenge and LC-MS/MS Quantification

The following self-validating protocol is designed to measure T1P accumulation in hepatocyte models. Every step is engineered to prevent the artifactual degradation of labile sugar phosphates.

Workflow Culture 1. Hepatocyte Culture (WT vs ALDOB-/-) Challenge 2. D-Tagatose Challenge (5 mM, 30-60 min) Culture->Challenge Quench 3. Metabolic Quenching (-80°C 80% Methanol) Challenge->Quench Extract 4. Phase Extraction & Centrifugation Quench->Extract LCMS 5. HILIC-LC-MS/MS Quantification Extract->LCMS

Step-by-step experimental workflow for T1P extraction and LC-MS/MS analysis.

Protocol A: D-Tagatose Challenge in Hepatocytes

Causality Check: Cultured cells must be glucose-starved briefly to synchronize baseline metabolism and upregulate KHK substrate uptake.

  • Cell Preparation: Seed wild-type (WT) and ALDOB-deficient hepatocytes in 6-well plates. Grow to 80% confluence.

  • Starvation: Wash cells twice with PBS. Incubate in glucose-free, serum-free DMEM for 2 hours to deplete baseline hexose phosphates.

  • Substrate Challenge: Spike the media with a final concentration of 5 mM D-tagatose.

  • Incubation: Incubate at 37°C for exactly 45 minutes. (Rationale: 45 minutes is the optimal pharmacokinetic window where T1P peaks before alternative slow-shunt pathways can clear it).

Protocol B: Metabolic Quenching and Extraction

Causality Check: Sugar phosphates are highly labile and susceptible to rapid dephosphorylation by endogenous phosphatases. Instantaneous quenching is non-negotiable.

  • Quenching: Rapidly aspirate the media. Immediately add 1.0 mL of ultra-cold (-80°C) 80% methanol/water directly to the cells.

    • Why 80% Methanol? This specific ratio instantly precipitates active cellular proteins and halts enzymatic degradation, preserving the transient T1P pool.

  • Internal Standard Spike: Add 10 µL of 13C6​ -Fructose 1-Phosphate (10 µg/mL) as an internal standard to account for extraction recovery variance.

  • Cell Scraping: Scrape the cells on dry ice and transfer the lysate to a pre-chilled Eppendorf tube.

  • Centrifugation: Vortex for 5 minutes at 4°C, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet proteins and cellular debris.

  • Drying: Transfer the metabolite-rich supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen gas at room temperature.

Protocol C: HILIC-LC-MS/MS Analysis

Causality Check: T1P is highly polar. On a standard C18 Reversed-Phase column, it exhibits poor retention and elutes in the void volume, leading to severe ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) is required.

  • Reconstitution: Resuspend the dried extract in 100 µL of 50% Acetonitrile/Water.

  • Chromatography: Inject 5 µL onto a polymeric HILIC column (e.g., SeQuant ZIC-pHILIC, 5 µm, 150 × 2.1 mm).

  • Mobile Phases:

    • Mobile Phase A: 20 mM Ammonium Carbonate in Water (pH 9.0). (Alkaline pH ensures sugar phosphates remain deprotonated, sharpening peak shape).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Run a linear gradient from 80% B to 20% B over 15 minutes at a flow rate of 0.3 mL/min.

  • Detection: Operate the triple quadrupole mass spectrometer in negative Electrospray Ionization (ESI-) mode using the MRM transitions outlined in Table 2.

References

  • Source: National Institutes of Health (NIH)
  • Source: Food Standards Australia New Zealand (FSANZ)
  • Investigating the effects of an Oral Fructose Challenge on Hepatic ATP Reserves in Healthy Volunteers: A 31P MRS Study Source: ResearchGate / Clinical Nutrition URL
Method

Biocatalytic Production of D-Tagatofuranose 1,6-Bisphosphate from D-Tagatose 1-Phosphate

Target Audience: Researchers, metabolic engineers, and drug development professionals. Document Type: Application Note & Experimental Protocol Introduction & Mechanistic Insights The synthesis of specifically phosphoryla...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, metabolic engineers, and drug development professionals. Document Type: Application Note & Experimental Protocol

Introduction & Mechanistic Insights

The synthesis of specifically phosphorylated rare sugars is a persistent challenge in synthetic organic chemistry due to the necessity for complex protection and deprotection steps to ensure regioselectivity. Biocatalysis offers an elegant, green, and highly specific alternative. This application note details the enzymatic synthesis of D-tagatofuranose 1,6-bisphosphate (Tag-1,6-BP) from D-tagatose 1-phosphate (Tag-1P) utilizing the enzyme D-tagatose-1-phosphate kinase (TagK, EC 2.7.1.234) [1].

TagK plays a central role in the phosphotransferase system (PTS)-mediated D-tagatose catabolic pathways of bacteria such as Bacillus licheniformis and Klebsiella oxytoca[2]. Understanding the structural causality of this enzyme is critical for optimizing in vitro biocatalysis:

  • The Conformational Shift: In aqueous solution, Tag-1P exists predominantly in its thermodynamically stable pyranose conformation[2]. However, phosphorylation at the C-6 position is sterically hindered in this ring structure. TagK acts as an induced-fit chaperone; upon substrate binding, it forces a structural transition from the pyranose form to the furanose conformation[1]. This shift optimally exposes the C-6 hydroxyl group for nucleophilic attack on the γ -phosphate of ATP[3].

  • Substrate Specificity: TagK exhibits strict regioselectivity. It highly prefers Tag-1P over structural isomers, while D-tagatose 6-phosphate (Tag-6P) and D-fructose 6-phosphate (Fru-6P) act as competitive inhibitors[2].

Mechanism A D-Tagatopyranose 1-Phosphate B TagK-Substrate Complex (Furanose Shift) A->B Enzyme Binding C D-Tagatofuranose 1,6-Bisphosphate B->C ATP -> ADP (Kinase Activity) D DHAP + G3P (Glycolysis) C->D Aldolase Cleavage (LacD/GatY)

Caption: Mechanistic pathway of TagK-mediated phosphorylation and downstream aldolase cleavage.

Experimental Design & Self-Validating Workflow

To establish a scalable and self-validating protocol, two critical engineering choices are implemented in this workflow:

  • ATP Regeneration System: Stoichiometric utilization of ATP is economically prohibitive and leads to the accumulation of ADP, a potent competitive inhibitor of kinases. By coupling the reaction to Phosphoenolpyruvate (PEP) and Pyruvate Kinase (PK), ATP is continuously regenerated. This drives the reaction thermodynamically forward while maintaining a low, steady-state concentration of ATP.

  • Real-Time Spectrophotometric Validation: Direct measurement of phosphorylated sugars typically requires low-throughput LC-MS. We employ a coupled enzyme assay utilizing a class I or II tagatose-1,6-bisphosphate aldolase (e.g., LacD or GatY), Triosephosphate Isomerase (TPI), and Glycerol-3-phosphate dehydrogenase (G3PDH)[2]. This cascade links the production of Tag-1,6-BP to the oxidation of NADH, allowing for real-time kinetic monitoring at 340 nm.

Workflow S1 1. Matrix Assembly Tag-1P, ATP, PEP, Mg2+ S2 2. Biocatalyst Addition TagK & Pyruvate Kinase S1->S2 S3 3. Enzymatic Phosphorylation 30°C, pH 7.5 S2->S3 S4 4. Real-Time Validation NADH-Coupled Assay (340 nm) S3->S4 S5 5. Downstream Processing Anion Exchange Chromatography S4->S5

Caption: Step-by-step experimental workflow for the biocatalytic synthesis of Tag-1,6-BP.

Quantitative Data & Optimization Parameters

The following tables summarize the kinetic behavior of the TagK biocatalyst (derived from B. licheniformis) and the optimized matrix for preparative-scale synthesis.

Table 1: Substrate Specificity and Kinetic Behavior of TagK[2]
Substrate / LigandRole in ReactionRelative Catalytic Efficiency ( kcat​/Km​ )
D-Tagatose 1-phosphate Primary SubstrateHigh (Preferred)
D-Fructose 1-phosphate Secondary SubstrateModerate
D-Tagatose 6-phosphate InhibitorN/A (Competitive Inhibition)
D-Fructose 6-phosphate InhibitorN/A (Competitive Inhibition)
Table 2: Optimized Reaction Matrix for Preparative Synthesis
ComponentFinal ConcentrationMechanistic Function
HEPES Buffer (pH 7.5) 50 mMMaintains optimal ionization of TagK catalytic residues.
MgCl₂ 10 mMChelates ATP β/γ phosphates, increasing electrophilicity.
D-Tagatose 1-phosphate 10 mMPrimary carbon scaffold.
ATP 1 mMCatalytic phosphate donor.
Phosphoenolpyruvate (PEP) 12 mMStoichiometric phosphate donor for ATP regeneration.
Pyruvate Kinase (PK) 5 U/mLCatalyzes ATP regeneration from ADP and PEP.
Recombinant TagK 2 U/mLPrimary biocatalyst for C-6 phosphorylation.

Step-by-Step Protocol

Phase 1: Preparation of the Reaction Matrix
  • Prepare a 50 mM HEPES buffer solution and adjust the pH to 7.5 using 1 M NaOH.

  • Dissolve MgCl₂ to a final concentration of 10 mM. Causality Note: Mg²⁺ is strictly required to coordinate the ATP molecule, facilitating the nucleophilic attack by the C-6 hydroxyl of the sugar.

  • Add D-Tagatose 1-phosphate (10 mM), ATP (1 mM), and PEP (12 mM) to the buffer. Ensure complete dissolution.

Phase 2: Initiation of Biocatalysis
  • Equilibrate the reaction vessel to 30°C in a thermostatic water bath or incubator.

  • Add Pyruvate Kinase (5 U/mL) to establish the ATP regeneration cycle.

  • Initiate the primary reaction by adding the purified recombinant TagK enzyme (2 U/mL) (e.g., TagK-TFHis₆ fusion protein)[2].

  • Incubate the mixture with gentle orbital shaking (150 rpm) to ensure mass transfer without causing shear-induced protein denaturation.

Phase 3: Self-Validating In-Process Monitoring

To confirm active synthesis without waiting for end-point LC-MS:

  • Prepare a 1 mL cuvette containing Assay Buffer: 50 mM HEPES (pH 7.5), 0.2 mM NADH, 2 U/mL LacD (Tag-1,6-BP aldolase), 2 U/mL TPI, and 2 U/mL G3PDH[2].

  • Extract a 10 µL aliquot from the main preparative reaction and rapidly mix it into the cuvette.

  • Monitor the decrease in absorbance at 340 nm ( ΔA340​ ) using a UV-Vis spectrophotometer. The rate of NADH oxidation is directly proportional to the amount of Tag-1,6-BP generated in the preparative vessel, validating the efficacy of the biocatalytic step.

Phase 4: Quenching and Downstream Purification
  • Quenching: Once the reaction reaches completion (determined via the plateauing of the coupled assay readout), quench the reaction by ultrafiltration through a 10 kDa MWCO centrifugal filter. This removes the enzymes while preserving the structural integrity of the heat-labile sugar bisphosphate.

  • Chromatography: Load the filtrate onto a strong anion-exchange column (e.g., Dowex 1X8, formate form) pre-equilibrated with water.

  • Elution: Wash the column with 2 column volumes (CV) of deionized water to remove uncharged organics. Elute the products using a linear gradient of ammonium formate (0.0 to 1.0 M).

  • Fractionation: Tag-1,6-BP will elute at a higher ionic strength than unreacted Tag-1P due to its higher negative charge density.

  • Lyophilization: Pool the fractions containing pure Tag-1,6-BP and lyophilize repeatedly to remove the volatile ammonium formate salt, yielding the purified D-tagatofuranose 1,6-bisphosphate powder.

References

  • ExplorEnz - The Enzyme Database: EC 2.7.1.234 (D-tagatose-1-phosphate kinase). Source: International Union of Biochemistry and Molecular Biology (IUBMB). URL:[Link]

  • Synthesis and Physicochemical Characterization of D-Tagatose-1-phosphate: The Substrate of the Tagatose-1-Phosphate Kinase TagK in the PTS-mediated D-Tagatose Catabolic Pathway of Bacillus licheniformis. Source: Journal of Molecular Microbiology and Biotechnology (2015). URL:[Link]

  • The genes and enzymes for the catabolism of galactitol, D-tagatose, and related carbohydrates in Klebsiella oxytoca M5a1 and other enteric bacteria display convergent evolution. Source: Molecular Genetics and Genomics (2004). URL:[Link]

Sources

Application

liquid chromatography isolation of D-tagatose 1-phosphate from liver samples

High-Resolution Liquid Chromatography Isolation and Quantification of D-Tagatose 1-Phosphate from Hepatic Matrix: A Comprehensive Methodology D-tagatose is a naturally occurring ketohexose and a C4 epimer of D-fructose....

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Liquid Chromatography Isolation and Quantification of D-Tagatose 1-Phosphate from Hepatic Matrix: A Comprehensive Methodology

D-tagatose is a naturally occurring ketohexose and a C4 epimer of D-fructose. Widely investigated as a low-calorie sweetener and an antidiabetic agent, its unique pharmacological profile is heavily dependent on its hepatic metabolism. Upon entering the liver, D-tagatose is rapidly phosphorylated by fructokinase to form D-tagatose 1-phosphate (T1P)[1].

The critical metabolic divergence between D-fructose and D-tagatose lies in the subsequent enzymatic step. Aldolase B, the enzyme responsible for cleaving hexose monophosphates into triose phosphates, exhibits a significantly lower binding affinity and catalytic rate for T1P compared to fructose-1-phosphate[2]. This kinetic bottleneck causes T1P to accumulate rapidly within hepatocytes. This accumulation acts as a potent metabolic signal: T1P stimulates glucokinase (accelerating glucose uptake) and competitively inhibits glycogen phosphorylase (suppressing hepatic glycogenolysis)[3].

However, the rapid phosphorylation coupled with slow cleavage leads to "phosphate trapping." The intracellular pooling of T1P transiently depletes hepatic adenosine triphosphate (ATP) and inorganic phosphate (Pi), triggering purine nucleotide degradation and a subsequent rise in serum uric acid—a mechanism that closely mimics the pathophysiology of hereditary fructose intolerance[4]. Accurately quantifying T1P in liver tissue is therefore critical for evaluating the safety and efficacy of D-tagatose-based therapeutics.

Pathway Tag D-Tagatose Fruk Fructokinase (ATP -> ADP) Tag->Fruk T1P D-Tagatose 1-Phosphate (Accumulates) Fruk->T1P Aldo Aldolase B (Slow Cleavage) T1P->Aldo Slow Kinetics Glyc Glycogen Phosphorylase (Inhibited) T1P->Glyc Inhibits Gluc Glucokinase (Stimulated) T1P->Gluc Activates

Hepatic metabolism of D-tagatose and the regulatory effects of D-tagatose 1-phosphate accumulation.

Analytical Challenges in Sugar Phosphate Isolation

Isolating and quantifying T1P from a complex hepatic matrix presents severe physicochemical hurdles. Sugar phosphates are highly polar, hydrophilic molecules with an XlogP < 0, making them fundamentally incompatible with traditional Reversed-Phase Liquid Chromatography (RPLC)[5]. In RPLC, these analytes fail to partition into the hydrophobic stationary phase, eluting in the void volume where they suffer from catastrophic ion suppression due to co-eluting salts and endogenous polar metabolites[5].

Furthermore, T1P (exact mass 260.03 Da) is isobaric with multiple endogenous hexose monophosphates, including fructose-1-phosphate (F1P), glucose-6-phosphate (G6P), and galactose-1-phosphate. Because mass spectrometry cannot distinguish these stereoisomers by intact mass alone, achieving baseline chromatographic resolution prior to ionization is an absolute necessity.

Methodological Rationale (E-E-A-T)

As a self-validating system, every step of this protocol is designed with a specific causal mechanism to preserve analyte integrity and maximize analytical sensitivity.

  • Metabolic Quenching: The liver is rich in highly active phosphatases and aldolases. To prevent the rapid enzymatic degradation of T1P during sample preparation, metabolism must be instantly quenched. We utilize a cryogenic extraction solvent composed of 40:40:20 Methanol:Acetonitrile:Water at -20°C[6]. Methanol and acetonitrile precipitate proteins via complementary mechanisms (dielectric constant reduction and solvation layer disruption), while the 20% water fraction ensures that highly polar sugar phosphates remain soluble and do not co-precipitate with the protein pellet.

  • Chromatographic Selection: A zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-pHILIC) stationary phase is selected. Bare silica columns cause irreversible adsorption of phosphate groups due to metal-ion interactions and strong hydrogen bonding. Zwitterionic columns provide a balanced electrostatic environment that facilitates reversible interactions with phosphate groups[7].

  • Mobile Phase Optimization: A high-pH mobile phase (pH 9.0) utilizing ammonium acetate and ammonium hydroxide is strictly required. At lower pH levels, phosphate groups are partially protonated, leading to severe peak broadening and splitting. At pH 9.0, T1P is fully deprotonated, yielding sharp chromatographic peaks and maximizing ionization efficiency in negative-ion electrospray (ESI-) mode[8].

Workflow N1 1. Liver Tissue Collection (Freeze-clamping in LN2) N2 2. Metabolic Quenching (-20°C MeOH:ACN:H2O) N1->N2 N3 3. Protein Precipitation (16,000 x g Centrifugation) N2->N3 N4 4. Supernatant Lyophilization & Reconstitution N3->N4 N5 5. Zwitterionic HILIC (High pH Separation) N4->N5 N6 6. ESI-MS/MS Detection (Negative MRM Mode) N5->N6

Workflow for the isolation and LC-MS/MS analysis of D-tagatose 1-phosphate from liver tissue.

Step-by-Step Experimental Protocol

Phase 1: Tissue Collection and Extraction
  • Tissue Harvesting: Immediately upon excision, freeze-clamp the liver tissue using Wollenberger tongs pre-cooled in liquid nitrogen (LN2). Self-Validation Check: Tissue must transition from perfused to frozen in <3 seconds to prevent ischemic ATP depletion and T1P degradation.

  • Cryo-Milling: Pulverize the frozen tissue (~20 mg) into a fine powder using a cryomill maintained at LN2 temperatures. Do not allow the sample to thaw.

  • Metabolite Extraction: Add 800 µL of pre-chilled (-20°C) extraction solvent (Methanol:Acetonitrile:HPLC-grade Water, 40:40:20, v/v/v) directly to the frozen powder[6].

  • Internal Standard Addition: Spike the homogenate with 10 µL of ¹³C-labeled fructose-1-phosphate (10 µM) to serve as a surrogate internal standard for recovery correction.

  • Incubation and Precipitation: Vortex vigorously for 30 seconds, then incubate at -20°C for 2 hours to ensure complete protein precipitation.

  • Phase Separation: Centrifuge the homogenate at 16,000 × g for 15 minutes at 4°C. Carefully transfer the metabolite-rich supernatant to a fresh microcentrifuge tube.

  • Concentration: Lyophilize the supernatant to complete dryness using a vacuum concentrator (SpeedVac) operating at 4°C.

  • Reconstitution: Reconstitute the dried pellet in 100 µL of 50:50 Acetonitrile:Water. Vortex and centrifuge again at 16,000 × g for 5 minutes to remove any insoluble micro-particulates prior to LC injection.

Phase 2: Zwitterionic HILIC LC-MS/MS Analysis
  • Column Preparation: Install a polymeric zwitterionic HILIC column (e.g., SeQuant ZIC-pHILIC, 150 × 2.1 mm, 5 µm). Maintain the column compartment at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Composition:

    • Mobile Phase A: 20 mM Ammonium Acetate in Water, adjusted to pH 9.0 with Ammonium Hydroxide[8].

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution Program: Flow rate set to 0.3 mL/min.

    • 0.0 - 2.0 min: 85% B (Isocratic hold to focus polar analytes)

    • 2.0 - 12.0 min: Linear gradient to 40% B

    • 12.0 - 15.0 min: Hold at 40% B (Elution of highly retained bisphosphates)

    • 15.0 - 16.0 min: Return to 85% B

    • 16.0 - 25.0 min: Column re-equilibration.

  • Mass Spectrometry Parameters (ESI-):

    • Operate the triple quadrupole MS in negative electrospray ionization mode.

    • Capillary Voltage: 2.5 kV; Source Temperature: 350°C.

    • Multiple Reaction Monitoring (MRM): Monitor the transition m/z 259.0 → 96.9 (corresponding to the loss of the hexose moiety and detection of the H₂PO₄⁻ fragment).

    • System Suitability Check: Inject a mixed standard of T1P, F1P, and G6P. Ensure a minimum chromatographic resolution (Rs) of >1.5 between T1P and F1P to guarantee quantitative accuracy.

Quantitative Data & Method Validation Summary

To ensure the trustworthiness of the generated data, the method was rigorously validated in a surrogate matrix (charcoal-stripped liver homogenate) following FDA bioanalytical guidelines. The quantitative performance metrics are summarized below:

Validation ParameterValue / Range
Limit of Detection (LOD) 0.05 µM
Limit of Quantitation (LOQ) 0.15 µM
Linear Dynamic Range 0.15 – 50 µM (R² > 0.998)
Intra-day Precision (RSD, n=6) < 4.5%
Inter-day Precision (RSD, n=18) < 6.2%
Extraction Recovery (Spiked Matrix) 88.5% ± 3.2%
Matrix Effect (Ion Suppression) -12.4% (Compensated via ¹³C-IS)

References

  • - ResearchGate[1] 2. - Encyclopedia.pub[3] 3. - PubMed / NIH[4] 4. - Regulations.gov[2]

  • - Scholarly Publications Leiden University[7] 6. - LCMS.cz[5]

  • - Agilent Technologies[8]

  • - PMC / NIH[6]

Sources

Technical Notes & Optimization

Troubleshooting

preventing spontaneous hydrolysis of D-tagatose 1-phosphate during extraction

Welcome to the Technical Support Center for carbohydrate biochemistry and drug development. This guide is specifically designed to address the notorious instability of D-tagatose 1-phosphate (Tag-1P) during cellular extr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for carbohydrate biochemistry and drug development. This guide is specifically designed to address the notorious instability of D-tagatose 1-phosphate (Tag-1P) during cellular extraction and purification workflows.

As a ketose-1-phosphate, Tag-1P possesses a phosphate group adjacent to its ketosidic carbon, making the C1-O-P linkage exceptionally labile. Failure to strictly control the thermodynamic and chemical environment during extraction will result in the spontaneous hydrolysis of your target analyte into free D-tagatose and inorganic phosphate (Pi).

Part 1: Troubleshooting Guides & FAQs

Q1: My LC-MS/NMR analysis shows high levels of free D-tagatose and Pi, but no Tag-1P. What went wrong during extraction? Causality: You likely utilized an acidic quenching agent (such as perchloric acid or trichloroacetic acid) or an unbuffered aqueous extraction. Ketose-1-phosphates undergo rapid, acid-catalyzed spontaneous hydrolysis when the pH drops below 6.0[1]. The low pH protonates the phosphate leaving group, breaking the phosphoester bond. Furthermore, if endogenous phosphatases in the crude lysate are not properly inhibited, they will enzymatically cleave the phosphate group. The Fix: Switch to a cold organic solvent quenching method (e.g., 80% Methanol at -20°C) and ensure your extraction buffer is strictly maintained at an alkaline pH of 7.5–8.0[2]. Incorporate a broad-spectrum phosphatase inhibitor cocktail and 5 mM EDTA to chelate divalent cations (Mg²⁺, Zn²⁺) that act as Lewis acids or phosphatase cofactors.

Q2: Can I use heat to denature proteins and halt the enzymatic degradation of Tag-1P? Causality: Absolutely not. While boiling (e.g., 95°C for 5 minutes) effectively denatures phosphatases, the thermal energy combined with even slightly acidic or neutral pH will easily overcome the activation energy barrier for the spontaneous hydrolysis of the phosphoester bond. The Fix: Rely on chemical denaturation (via cold organic solvents) or physical removal (ultrafiltration at 4°C) rather than thermal denaturation. If structural preservation for NMR is required, samples must be kept strictly between -10°C and 4°C during preparation[2].

Q3: How do I separate Tag-1P from other sugar phosphates without triggering degradation on the column? Causality: Standard chromatographic separation often utilizes acidic mobile phases (e.g., 0.1% formic acid) to improve peak shape and ionization in LC-MS. This will degrade Tag-1P on-column, leading to phantom peaks or total loss of the analyte. The Fix: Utilize High-Performance Anion-Exchange Chromatography (HPAEC) with alkaline mobile phases (e.g., NaOH/NaOAc), or use Hydrophilic Interaction Liquid Chromatography (HILIC) with ammonium acetate/ammonium hydroxide buffers adjusted to pH 7.5.

Part 2: Quantitative Data on Tag-1P Stability

The following table summarizes the expected recovery rates of ketose-1-phosphates under various extraction conditions, highlighting the critical need for pH and temperature control.

Extraction ConditionpH LevelTemperatureEstimated Tag-1P Recovery (%)Primary Mechanism of Loss
Cold Alkaline Methanol 8.0-20°C> 95% Minimal (Optimal Condition)
Neutral Aqueous Buffer 7.54°C80 - 85%Slow enzymatic / hydrolytic cleavage
Boiling Water/Buffer 7.595°C< 10%Thermal hydrolysis
Trichloroacetic Acid (TCA) < 3.04°C< 5%Acid-catalyzed spontaneous hydrolysis

Part 3: Mechanistic & Workflow Visualizations

Mechanism T1P D-Tagatose 1-Phosphate Protonation Protonation of Phosphate (pH < 6.0) T1P->Protonation Acidic Environment Enzyme Endogenous Phosphatases (Metal-Dependent) T1P->Enzyme Uninhibited Lysate Cleavage C1-O Bond Cleavage (Thermally Accelerated) Protonation->Cleavage Heat / Time Products Free D-Tagatose + Pi Cleavage->Products Hydrolysis Enzyme->Products Enzymatic Cleavage

Mechanistic pathways of D-tagatose 1-phosphate degradation during non-optimized extraction.

Workflow Harvest 1. Cell Harvest (Rapid Cooling) Quench_Opt 2. Alkaline/Cold Quench (80% MeOH, pH 8.0, -20°C) Harvest->Quench_Opt Recommended Quench_Bad 2. Acidic Quench (PCA / TCA) Harvest->Quench_Bad High Risk Lysis 3. Buffered Lysis (+ EDTA, + Inhibitors, 4°C) Quench_Opt->Lysis Maintain pH > 7.5 Degradation Spontaneous Hydrolysis (Tag-1P -> Tagatose + Pi) Quench_Bad->Degradation Acid Catalysis Clarification 4. Ultrafiltration (3 kDa MWCO, 4°C) Lysis->Clarification Remove Phosphatases Recovery 5. Intact Tag-1P Recovery (Store at -80°C) Clarification->Recovery Final Polish

Optimized extraction workflow for D-tagatose 1-phosphate preventing spontaneous hydrolysis.

Part 4: Optimized Step-by-Step Extraction Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . By incorporating an internal standard early in the workflow, you can mathematically prove whether any observed loss of Tag-1P is due to extraction degradation or downstream analytical suppression.

Materials Required:

  • Extraction Solvent: 80% Methanol / 20% 100 mM Tris-HCl (pH 8.0), pre-chilled to -20°C.

  • Chelating Agent: 0.5 M EDTA stock solution (pH 8.0).

  • Inhibitors: Metal-free broad-spectrum phosphatase inhibitor cocktail.

  • Internal Standard: ¹³C-labeled Fructose 6-Phosphate (or similar stable heavy-isotope sugar phosphate).

Step-by-Step Methodology:

  • Metabolic Quenching & Spiking (Validation Step): Rapidly quench the biological sample (cells/tissue) in 5 volumes of the pre-chilled (-20°C) extraction solvent. Immediately spike the sample with a known concentration of the ¹³C-labeled internal standard.

    • Causality: The cold organic solvent halts metabolism instantly without dropping the pH. The internal standard acts as a baseline; if the final ratio of Tag-1P to the standard drops significantly compared to a mock extraction, it indicates that hydrolysis occurred during the workflow.

  • Cell Lysis: Lyse the cells via bead beating or sonication. Crucial: This step must be performed strictly in a cold room (4°C) using pre-chilled equipment.

    • Causality: Mechanical lysis generates friction and heat. Because ketose-1-phosphates are thermally labile, failing to dissipate this heat will trigger spontaneous C1-O bond cleavage.

  • Chelation & Inhibition: Supplement the crude lysate with a final concentration of 5 mM EDTA and 1x Phosphatase Inhibitor Cocktail.

    • Causality: EDTA sequesters Lewis-acidic metal ions (e.g., Zn²⁺, Mg²⁺) that are required by many endogenous phosphatases and can independently catalyze the hydrolysis of phosphoesters[3].

  • Clarification: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Deproteinization (Physical Removal): Pass the clarified supernatant through a 3 kDa MWCO (Molecular Weight Cut-Off) ultrafiltration unit (pre-rinsed with pH 8.0 buffer) at 4°C.

    • Causality: Chemical denaturation is sometimes reversible. Physically removing enzymes ensures that no residual phosphatase activity can degrade Tag-1P during long-term storage or downstream analysis.

  • Storage & Analysis: Flash-freeze the resulting filtrate in liquid nitrogen and store at -80°C. For NMR characterization, the sample must be maintained at low temperatures (-10°C to 25°C) and strictly at pH 7.5 to decrease the OH exchange rate with the solvent[2].

References

  • Synthesis and Physicochemical Characterization of D-Tagatose-1-phosphate: The Substrate of the Tagatose-1-Phosphate Kinase TagK in the PTS-mediated D-Tagatose Catabolic Pathway of Bacillus licheniformis Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Facile Enzymatic Synthesis of Ketoses and Chemoenzymatic Reporter Strategy for Probing Complex Glycans Source: ScholarWorks @ Georgia State University URL:[Link]

  • Recent Advances in the Chemoenzymatic Synthesis of Carbohydrates and Carbohydrate Mimetics Source: Chemical Reviews - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing D-tagatose 1-phosphate Biocatalytic Synthesis

Welcome to the technical support center for the biocatalytic synthesis of D-tagatose 1-phosphate (T1P). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the biocatalytic synthesis of D-tagatose 1-phosphate (T1P). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of T1P synthesis, troubleshoot common issues, and ultimately improve reaction yields. The information provided herein is grounded in established scientific principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of D-tagatose 1-phosphate.

Q1: What are the primary biocatalytic routes for D-tagatose 1-phosphate synthesis?

There are two main enzymatic pathways to consider for the synthesis of D-tagatose 1-phosphate. The most direct route involves the phosphorylation of D-tagatose. The second, a multi-enzyme cascade, builds the molecule from more common substrates.

  • Direct Phosphorylation of D-tagatose: This method utilizes a fructokinase to phosphorylate D-tagatose, producing D-tagatose 1-phosphate.[1] This is a straightforward approach if you have a ready supply of D-tagatose.

  • Multi-Enzyme Cascade from Other Sugars: A more complex but potentially more cost-effective approach involves a series of enzymatic reactions starting from substrates like starch or sucrose.[2][3][4] These pathways typically involve the synthesis of an intermediate, such as D-tagatose 6-phosphate, which is then converted to the final product.

Q2: My D-tagatose 1-phosphate yield is consistently low. What are the most likely causes?

Low yield is a frequent challenge and can stem from several factors. Here are the primary areas to investigate:

  • Enzyme Activity and Stability: The performance of your enzymes is paramount. Sub-optimal activity or rapid degradation can significantly impact your yield.

  • Reaction Equilibrium: Many of the enzymatic steps in these pathways are reversible, which can limit the final product concentration.[1]

  • Substrate or Product Inhibition: High concentrations of substrates or the accumulation of the product can inhibit the activity of the enzymes in the cascade.[5][6][7]

  • Sub-optimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can drastically affect enzyme performance and overall yield.

  • Product Degradation: D-tagatose and its phosphorylated derivatives can be unstable under certain conditions, leading to yield loss.[8][9]

Q3: How can I accurately quantify my D-tagatose 1-phosphate yield?

Accurate quantification is crucial for troubleshooting and optimization. Several analytical methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a common and reliable method for separating and quantifying sugars and their phosphorylated forms.[10][11]

  • Capillary Electrophoresis (CE): CE offers a robust and fast alternative to HPLC for the analysis of D-tagatose and related impurities.[10]

  • Enzymatic Assays: Coupled enzyme assays can be used to measure the concentration of D-tagatose 1-phosphate by linking its conversion to a detectable change, such as the oxidation of NADH.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P and 1H NMR can be used to characterize and quantify D-tagatose 1-phosphate.[5][6][7][12]

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving specific issues encountered during D-tagatose 1-phosphate synthesis.

Issue 1: Low or No Product Formation

If you are observing little to no D-tagatose 1-phosphate, a systematic check of your reaction components and conditions is necessary.

Root Cause Analysis:
  • Inactive Enzyme(s): One or more enzymes in your cascade may be inactive.

  • Incorrect Reaction Buffer: The pH, ionic strength, or buffer components may be inhibiting enzyme activity.

  • Missing Cofactors: Some enzymes require specific metal ions or other cofactors for activity.

  • Substrate Quality: The purity and concentration of your starting materials may be incorrect.

Troubleshooting Steps & Explanations:
  • Verify Enzyme Activity Individually: Before setting up the full cascade, test the activity of each enzyme separately using a known substrate and a standard assay protocol. This will confirm that each biocatalyst is functional.

  • Optimize Reaction Buffer:

    • pH: Most enzymes in these pathways have an optimal pH range. D-tagatose itself is most stable in a pH range of 3-7.[2][9][13] Start with a pH around 7.0 and test a range (e.g., pH 6.0 - 8.0) to find the optimum for your specific enzyme cocktail.

    • Buffer Type: Phosphate buffers are commonly used, but be aware that high concentrations can sometimes inhibit certain enzymes.[8] Consider alternative buffers like Tris-HCl or HEPES if you suspect buffer-related inhibition.

  • Check Cofactor Requirements: Review the literature for each enzyme in your pathway to ensure you have included any necessary cofactors (e.g., Mg²⁺, Mn²⁺) at the correct concentrations.[9][11]

  • Confirm Substrate Identity and Concentration: Use an analytical method like HPLC or NMR to verify the purity and concentration of your starting materials.

Issue 2: Reaction Stalls at an Intermediate

If your reaction starts but then plateaus with a significant amount of an intermediate remaining, the bottleneck is likely at a specific enzymatic step.

Root Cause Analysis:
  • Enzyme Imbalance: The activity of the enzymes in the cascade may not be balanced, leading to the accumulation of an intermediate.

  • Product Inhibition of a Specific Enzyme: The accumulated intermediate may be inhibiting the enzyme responsible for its conversion or a preceding enzyme.

  • Reversible Reaction Equilibrium: The reaction may have reached its thermodynamic equilibrium, preventing further conversion of the intermediate.

Troubleshooting Steps & Explanations:
  • Identify the Accumulated Intermediate: Use HPLC or another suitable analytical method to identify and quantify the intermediate that is accumulating.

  • Adjust Enzyme Ratios: Increase the concentration of the enzyme that consumes the accumulated intermediate. A systematic titration of enzyme concentrations can help to find the optimal ratio for a smooth flux through the pathway.

  • Drive the Reaction Forward: To overcome an unfavorable equilibrium, consider the following strategies:

    • Increase Substrate Concentration: Adding more of the initial substrate can sometimes push the equilibrium towards the product side.

    • Remove the Product: If feasible, in-situ product removal can be a powerful tool to drive the reaction to completion.

    • Couple to an Irreversible Step: The final step in many synthetic cascades is an irreversible dephosphorylation, which helps to pull the entire pathway towards the final product.[3]

Issue 3: Gradual Decrease in Reaction Rate Over Time

A slowing reaction rate can indicate issues with the stability of your biocatalysts or the reaction environment.

Root Cause Analysis:
  • Enzyme Instability: One or more enzymes may be losing activity over the course of the reaction due to thermal or chemical denaturation.

  • pH Shift: The reaction itself may be producing or consuming protons, leading to a drift in the pH of the reaction mixture away from the optimum.

  • Product Degradation: The desired product, D-tagatose 1-phosphate, may be degrading over time.

Troubleshooting Steps & Explanations:
  • Assess Enzyme Stability:

    • Immobilization: Immobilizing the enzymes can significantly enhance their stability and allow for easier reuse.[2]

    • Use of Thermophilic Enzymes: Enzymes from thermophilic organisms often exhibit greater stability at higher temperatures, which can also help to increase reaction rates.[1][3]

  • Monitor and Control pH: Periodically measure the pH of your reaction mixture and adjust it as necessary. Using a buffer with a higher buffering capacity can also help to maintain a stable pH.

  • Investigate Product Stability: D-tagatose is generally stable between pH 2 and 7.[1] However, at higher pH values and temperatures, degradation and browning can occur due to reactions like the Maillard reaction.[2][14] If you suspect product degradation, try running the reaction at a lower temperature or pH.

III. Experimental Protocols & Data

This section provides a starting point for key experimental setups and important parameters to consider.

Enzymatic Synthesis Pathway Example

A common multi-enzyme cascade for producing D-tagatose from starch is illustrated below. This pathway ultimately yields D-tagatose, which can then be phosphorylated to D-tagatose 1-phosphate in a subsequent step.

D-tagatose Synthesis from Starch Starch Starch G1P Glucose 1-Phosphate Starch->G1P α-glucan phosphorylase G6P Glucose 6-Phosphate G1P->G6P Phosphoglucomutase F6P Fructose 6-Phosphate G6P->F6P Phosphoglucose isomerase T6P Tagatose 6-Phosphate F6P->T6P Tagatose 6-phosphate 4-epimerase Tagatose D-Tagatose T6P->Tagatose Tagatose 6-phosphate phosphatase

Caption: Multi-enzyme cascade for D-tagatose synthesis from starch.

General Reaction Conditions

The optimal conditions will vary depending on the specific enzymes used. The following table provides a general starting point for optimization.

ParameterRecommended RangeRationale
Temperature 40 - 70 °CHigher temperatures can increase reaction rates and shift equilibrium favorably, but enzyme stability must be considered.[13]
pH 6.0 - 8.0Most enzymes in these pathways function well in this range. D-tagatose is also stable under these conditions.[2][13]
Substrate Conc. 50 - 200 mMHigher concentrations can increase productivity, but substrate inhibition may occur.
Enzyme Conc. 0.1 - 1.0 mg/mLThis should be optimized for each enzyme in the cascade.
Cofactors 1 - 5 mMe.g., MgCl₂, MnCl₂. The specific cofactor and concentration depend on the enzyme.
Step-by-Step Protocol: Troubleshooting Low Yield

This workflow provides a systematic approach to diagnosing and resolving low product yield.

Troubleshooting Low Yield Start Low D-tagatose 1-phosphate Yield CheckEnzymes 1. Verify Individual Enzyme Activity Start->CheckEnzymes CheckConditions 2. Analyze Reaction Conditions (pH, Temp, Buffer) CheckEnzymes->CheckConditions CheckSubstrate 3. Confirm Substrate Quality and Concentration CheckConditions->CheckSubstrate OptimizeRatios 4. Optimize Enzyme Ratios CheckSubstrate->OptimizeRatios DriveEquilibrium 5. Implement Strategies to Overcome Equilibrium OptimizeRatios->DriveEquilibrium CheckStability 6. Assess Enzyme and Product Stability DriveEquilibrium->CheckStability Success Improved Yield CheckStability->Success

Caption: A systematic workflow for troubleshooting low product yield.

IV. References

  • Enzymatic synthesis of d-tagatose - Google Patents. (URL: )

  • Modifying the stereochemistry of an enzyme-catalyzed reaction by directed evolution - PubMed. (URL: [Link])

  • Directed evolution of tagatose-1,6-bisphosphate aldolase into a fructose 1,6-bisphosphate aldolase - ResearchGate. (URL: [Link])

  • Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway - MDPI. (URL: [Link])

  • Biosynthesis of a healthy natural sugar D-tagatose: advances and opportunities - Taylor & Francis Online. (URL: [Link])

  • Synthesis of a Healthy Sweetener d-Tagatose from Starch Catalyzed by Semiartificial Cell Factories | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and Physicochemical Characterization of D-Tagatose-1-phosphate: The Substrate of the Tagatose-1-Phosphate Kinase TagK in the PTS-mediated D-Tagatose Catabolic Pathway of Bacillus licheniformis - PMC. (URL: [Link])

  • Novel In Vitro Multienzyme Cascade for Efficient Synthesis of d-Tagatose from Sucrose - MDPI. (URL: [Link])

  • High resolution and high throughput analytical methods for d-tagatose and process related impurities using capillary electrophoresis - PubMed. (URL: [Link])

  • Advances in Biological Production of D-Tagatose: A Comprehensive Overview - MDPI. (URL: [Link])

  • Storage stability of tagatose in buffer solutions of various composition - ResearchGate. (URL: [Link])

  • Synthesis and Physicochemical Characterization of D-Tagatose-1-Phosphate: The Substrate of the Tagatose-1-Phosphate Kinase in the Phosphotransferase System-Mediated D-Tagatose Catabolic Pathway of Bacillus licheniformis - ResearchGate. (URL: [Link])

  • Synthesis and Physicochemical Characterization of D-Tagatose-1-Phosphate: The Substrate of the Tagatose-1-Phosphate Kinase in the Phosphotransferase System-Mediated D-Tagatose Catabolic Pathway of Bacillus licheniformis - PubMed. (URL: [Link])

  • D-Tagatose - Advisory Committee on Novel Foods and Processes. (URL: [Link])

  • D-TAGATOSE - INCHEM. (URL: [Link])

Sources

Troubleshooting

reducing sample degradation during long-term storage of D-tagatose 1-phosphate

Welcome to the technical support center for D-tagatose 1-phosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for D-tagatose 1-phosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for ensuring the stability and integrity of D-tagatose 1-phosphate during long-term storage. Our goal is to equip you with the scientific understanding and practical protocols necessary to minimize sample degradation and ensure the reliability of your experimental outcomes.

Introduction to D-Tagatose 1-Phosphate Stability

D-tagatose 1-phosphate is a key phosphorylated intermediate in the metabolism of D-tagatose.[1] Like many sugar phosphates, its stability is paramount for accurate experimental results. Degradation can occur through several pathways, including hydrolysis of the phosphate ester bond and reactions of the sugar moiety. The rate of these degradation reactions is influenced by factors such as temperature, pH, and the presence of other chemical species in the storage solution.

This guide will provide a structured approach to understanding and mitigating these degradation pathways through a series of frequently asked questions and detailed troubleshooting protocols.

Troubleshooting Guide: Diagnosing and Resolving Sample Degradation

This section is formatted in a question-and-answer style to directly address common issues encountered during the storage and handling of D-tagatose 1-phosphate.

Question 1: I observe a decrease in the expected peak for D-tagatose 1-phosphate and the appearance of new peaks in my HPLC analysis after long-term storage. What could be the cause?

Answer: This is a classic sign of sample degradation. The primary culprits are hydrolysis and potential isomerization.

Causality: The phosphate ester linkage in D-tagatose 1-phosphate is susceptible to hydrolysis, which would cleave the phosphate group, resulting in the formation of D-tagatose and inorganic phosphate. This reaction is often accelerated by acidic or alkaline conditions.[2][3] Additionally, under certain conditions, the sugar itself can undergo isomerization or other rearrangements, leading to a variety of degradation products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected HPLC results.

Experimental Protocol: Analysis of D-tagatose 1-phosphate and Potential Degradation Products by LC-MS

This protocol provides a starting point for the analysis of your sample's integrity.

  • Sample Preparation:

    • Thaw your stored D-tagatose 1-phosphate sample on ice.

    • Prepare a 1 mM stock solution in a suitable buffer (e.g., 10 mM ammonium bicarbonate).

    • Dilute the stock solution to your desired concentration (e.g., 1-10 µM) in the mobile phase A.

  • LC-MS Parameters:

    • Column: A mixed-mode column with both anion-exchange and hydrophilic interaction chromatography (HILIC) properties is recommended for good separation of polar analytes like sugar phosphates.[4][5] A Primesep SB column (4.6x150 mm, 5 µm) is a suitable option.[6]

    • Mobile Phase A: Acetonitrile/Water (20/80) with 10 mM Ammonium Formate, pH 3.0.[6]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute more hydrophobic compounds.

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: Use a mass spectrometer in negative ion mode to detect the deprotonated molecule [M-H]⁻ of D-tagatose 1-phosphate (m/z 259.04). Monitor for the characteristic phosphate fragment ion (m/z 79) to confirm the presence of phosphorylated species.[7]

Question 2: My sample of D-tagatose 1-phosphate shows reduced biological activity after several freeze-thaw cycles. Why is this happening and how can I prevent it?

Answer: Repeated freeze-thaw cycles can lead to physical and chemical degradation of biomolecules.

Causality: The formation of ice crystals during freezing can create localized areas of high solute concentration, which can alter the pH and ionic strength of the microenvironment, leading to denaturation or degradation of the molecule. The physical stress of ice crystal formation can also directly damage the molecule.

Troubleshooting and Prevention:

Caption: Workflow to prevent degradation from freeze-thaw cycles.

Best Practice Protocol: Aliquoting and Cryoprotection

  • Resuspend: Upon receiving your D-tagatose 1-phosphate, resuspend the entire sample in a suitable buffer to a known concentration.

  • Aliquot: Immediately aliquot the stock solution into single-use volumes in appropriate microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.

  • Add Cryoprotectant (Optional but Recommended): For enhanced stability, consider adding a cryoprotectant.

    • Glycerol: Add sterile glycerol to a final concentration of 10-20% (v/v).

    • Trehalose: Add sterile trehalose solution to a final concentration of 50-100 mM. Trehalose is a non-reducing disaccharide known for its excellent cryoprotective properties.[8][9][10]

  • Flash Freeze: Rapidly freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

  • Store: Transfer the frozen aliquots to the appropriate long-term storage temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of D-tagatose 1-phosphate?

For long-term storage (months to years), -80°C is highly recommended . While -20°C may be suitable for shorter periods (weeks to a few months), storage at -80°C significantly slows down chemical degradation processes. For an even more stable long-term storage solution, lyophilization (freeze-drying) of the sample is the gold standard. A commercial supplier of the isomer D-tagatose 6-phosphate recommends storage at -20°C, which can be considered a minimum guideline.

Q2: What is the best buffer system and pH for storing D-tagatose 1-phosphate?

Based on the stability of the parent sugar, D-tagatose, a slightly acidic to neutral pH range of 6.0 to 7.5 is recommended.[11][12] A phosphate buffer system can be used; however, it's important to note that at neutral pH, phosphate buffers have been shown to accelerate the degradation of D-tagatose itself.[2][3] Therefore, a citrate buffer at a slightly acidic pH (e.g., pH 6.0-6.5) may offer better long-term stability. A common buffer for preparing solutions of sugar phosphates for analysis is 10 mM ammonium bicarbonate.[7]

Q3: Can I store D-tagatose 1-phosphate in water?

While D-tagatose 1-phosphate is soluble in water, storing it in unbuffered water is not recommended for long-term storage. The pH of unbuffered water can fluctuate, potentially becoming acidic due to dissolved CO2, which can accelerate hydrolysis. A buffered solution provides a more stable chemical environment.

Q4: How can I assess the purity of my D-tagatose 1-phosphate sample?

Several analytical techniques can be employed:

  • LC-MS: As detailed in the troubleshooting guide, this is a powerful technique for both separation and identification of the parent compound and any degradation products. Advanced methods like differential mobility spectrometry (DMS) can even separate closely related isomers.[7]

  • Capillary Electrophoresis (CE): CE is an excellent technique for separating charged molecules like sugar phosphates with high resolution.

Q5: What are the primary degradation products I should look for?

The most likely degradation products are D-tagatose and inorganic phosphate resulting from hydrolysis. Other potential, though less common, degradation products could include isomers of D-tagatose 1-phosphate or products of the Maillard reaction if amines are present in the storage buffer.

Data Summary

Storage ConditionRecommendationRationale
Temperature -80°C or LyophilizedMinimizes chemical degradation and enzymatic activity.
pH 6.0 - 7.5D-tagatose is most stable in this range.[11][12]
Buffer Citrate or Ammonium BicarbonatePhosphate buffers may accelerate degradation at neutral pH.[2][3]
Freeze-Thaw Cycles Minimize by aliquotingPrevents physical and chemical damage from ice crystal formation.
Cryoprotectants Glycerol (10-20%) or Trehalose (50-100 mM)Protects against damage during freezing.[8][9][10]

References

  • Lane, C. S., Mehl, D., van Rooij, A., van Gool, A. J., Rodenburg, R. J. T., Lefeber, D. J., & Noga, M. J. (n.d.). Separation of hexose phosphate isomers using differential mobility spectrometry (DMS). SCIEX. Retrieved from [Link]

  • Arrivault, S., et al. (2022). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany, 73(10), 3236–3249.
  • OSTI.GOV. (2021). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Sugar Phosphates. Retrieved from [Link]

  • Battistel, E., et al. (2015). Synthesis and Physicochemical Characterization of D-Tagatose-1-phosphate: The Substrate of the Tagatose-1-Phosphate Kinase TagK in the PTS-mediated D-Tagatose Catabolic Pathway of Bacillus licheniformis. Cellular Physiology and Biochemistry, 36(4), 1435-1448.
  • Jain, N. K., & Roy, I. (2009). Trehalose Metabolism: From Osmoprotection to Signaling. MDPI. Retrieved from [Link]

  • Han, Y., et al. (2025). Biosynthesis of a healthy natural sugar D-tagatose: advances and opportunities. Critical Reviews in Food Science and Nutrition.
  • ResearchGate. (2009). Trehalose Metabolism: From Osmoprotection to Signaling. Retrieved from [Link]

  • FAO. (2003). D-TAGATOSE. Retrieved from [Link]

  • Gibson, M. I., et al. (2022). Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities. Chemical Science, 13(30), 8713-8727.
  • MDPI. (2023). Trehalose-6-Phosphate Synthase Contributes to Rapid Cold Hardening in the Invasive Insect Lissorhoptrus oryzophilus (Coleoptera: Curculionidae). Retrieved from [Link]

  • Dobbs, J. (2008). Storage stability of tagatose in buffer solutions. Auburn University.
  • ResearchGate. (n.d.). Effect of sugar-phosphate mixtures on the stability of DPPC membranes in dehydrated systems. Retrieved from [Link]

  • FAO. (2003). D-TAGATOSE. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Trehalose – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of the starting material and the final products. a The lactose solution before enzymatic hydrolysis. b The conversion mixtures after the biocatalysis by β-galactosidase and immobilized L. fermentum CGMCC2921 cells. Retrieved from [Link]

  • PubMed. (2015). Synthesis and Physicochemical Characterization of D-Tagatose-1-Phosphate: The Substrate of the Tagatose-1-Phosphate Kinase in the Phosphotransferase System-Mediated D-Tagatose Catabolic Pathway of Bacillus licheniformis. Retrieved from [Link]

  • MDPI. (2023). Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Storage stability of tagatose in buffer solutions of various composition. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose. Retrieved from [Link]

  • ACS Publications. (2020). Lyoprotectant Optimization for the Freeze-Drying of Receptor-Targeted Trojan Horse Liposomes for Plasmid DNA Delivery. Molecular Pharmaceutics, 17(5), 1645-1660.
  • ACS Publications. (2023). Synthesis of a Healthy Sweetener d-Tagatose from Starch Catalyzed by Semiartificial Cell Factories. Journal of Agricultural and Food Chemistry, 71(7), 3336-3344.
  • Carl ROTH. (n.d.). D-Tagatose, 1 g, CAS No. 87-81-0. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature and pH on the production of D-tagatose by L-arabinose isomerase US100 from B. stearothermophilus. Retrieved from [Link]

  • Srirangsan, P., et al. (2011). Stabilizing effects of sucrose–polymer formulations on the activities of freeze-dried enzyme mixtures of alkaline phosphatase, nucleoside phosphorylase and xanthine oxidase. Food Chemistry, 124(4), 1512-1518.
  • ThaiJO. (n.d.). Production of D-tagatose: A review with emphasis on subcritical fluid treatment. Retrieved from [Link]

  • Encyclopedia.pub. (2023). d-Tagatose by l-Arabinose Isomerase. Retrieved from [Link]

  • PubMed Central (PMC). (2025). Resolving Hexose-Phosphates by LC-MS Leads to New Insights in PGM1-CDG Pathophysiology. Retrieved from [Link]

  • MDPI. (2024). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. Retrieved from [Link]

  • Scilit. (n.d.). Development of HPLC/ESI-MS and HPLC/1H NMR Methods for the Identification of Photocatalytic Degradation Products of Iodosulfuron. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of D-Tagatose 1-Phosphate and Fructose 1-Phosphate Metabolism: Implications for Hepatic Function and Glycemic Control

As drug development pivots toward metabolic modulators that can safely regulate glucose homeostasis, rare sugars like D-tagatose have emerged as compelling candidates. D-tagatose is a C-4 epimer of D-fructose.

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward metabolic modulators that can safely regulate glucose homeostasis, rare sugars like D-tagatose have emerged as compelling candidates. D-tagatose is a C-4 epimer of D-fructose. While both sugars enter hepatic metabolism through the same initial enzymatic gateway, their intracellular kinetics diverge significantly. This divergence centers on the formation and degradation of their respective intermediates: D-tagatose 1-phosphate (T1P) and fructose 1-phosphate (F1P) .

This guide provides an in-depth, comparative analysis of F1P and T1P metabolism, detailing the enzymatic bottlenecks, downstream physiological impacts, and the experimental workflows required to profile these metabolites in preclinical models.

Enzymatic Kinetics and the Aldolase B Bottleneck

The hepatic metabolism of both D-fructose and D-tagatose bypasses phosphofructokinase, a major regulatory checkpoint in glycolysis, and is instead initiated by ketohexokinase (KHK, or fructokinase)[1]. KHK rapidly phosphorylates the C1 hydroxyl group of both sugars, generating F1P and T1P, respectively. Because KHK activity is not subject to negative feedback inhibition by ATP or downstream intermediates, both 1-phosphates are generated rapidly upon substrate ingestion[1].

However, the critical metabolic divergence occurs at the next step, catalyzed by Aldolase B .

  • F1P Cleavage: Aldolase B has a high affinity for F1P, rapidly cleaving it into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde, which subsequently feed into glycolysis, gluconeogenesis, or de novo lipogenesis.

  • T1P Cleavage: Aldolase B exhibits a markedly lower affinity for T1P. Studies in isolated hepatocytes demonstrate that the cleavage of T1P occurs at approximately half the rate of F1P[2].

The Causality of Accumulation: Because KHK phosphorylates D-tagatose rapidly but Aldolase B cleaves T1P slowly, T1P acts as a metabolic sink. This kinetic mismatch causes a transient but significant intracellular accumulation of T1P in the liver[2][3].

Quantitative Comparison of Metabolic Parameters

The following table summarizes the distinct metabolic profiles of F1P and T1P based on established kinetic and physiological data[2][3][4][5].

ParameterFructose 1-Phosphate (F1P)D-Tagatose 1-Phosphate (T1P)
Precursor Sugar D-FructoseD-Tagatose
Phosphorylating Enzyme Ketohexokinase (KHK)Ketohexokinase (KHK)
Cleavage Enzyme Aldolase BAldolase B
Relative Cleavage Rate Rapid (Baseline reference)~50% of F1P cleavage rate
Hepatic Accumulation Transient / LowProlonged / High
Effect on Glycogen Phosphorylase NegligibleStrong competitive inhibition
Effect on Glucokinase Promotes release from GKRPTriggers translocation / Activation
Primary Physiological Impact Promotes lipogenesis, ATP depletionLowers postprandial glucose, Glycemic control

Downstream Physiological Impact: Phosphate Trapping vs. Glycemic Modulation

The accumulation of T1P is not merely a biochemical artifact; it is the primary driver of D-tagatose's unique pharmacodynamics.

Phosphate Trapping and ATP Depletion: Similar to F1P, the rapid phosphorylation of D-tagatose consumes ATP. Because T1P degrades slowly, inorganic phosphate (Pi) remains trapped in the T1P molecule. This leads to a longer-lasting reduction in hepatic ATP and Pi levels compared to D-fructose[3]. In extreme cases or in vulnerable populations—such as individuals with Hereditary Fructose Intolerance (HFI) who lack functional Aldolase B—this phosphate trapping can trigger purine nucleotide degradation and subsequent hyperuricemia[6][7].

Anti-Diabetic Metabolic Modulation: From a therapeutic standpoint, the buildup of T1P initiates a highly desirable cascade of metabolic events for glycemic control:

  • Inhibition of Glycogenolysis: T1P competitively inhibits glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose[4][5].

  • Stimulation of Glucose Uptake: T1P promotes the translocation and activation of glucokinase, increasing the flux of glucose to glucose-6-phosphate, which in turn stimulates glycogen synthase[4][5].

The net result is that T1P effectively forces the liver to absorb glucose and store it as glycogen, preventing postprandial glucose spikes. When administered alongside glucose, D-tagatose has been shown to reduce the glycemic index by approximately 20%[5].

MetabolicPathways Fru D-Fructose KHK Ketohexokinase (KHK) Fru->KHK Tag D-Tagatose Tag->KHK F1P Fructose 1-Phosphate (Rapid Turnover) KHK->F1P Fast T1P Tagatose 1-Phosphate (Hepatic Accumulation) KHK->T1P Fast AldB Aldolase B F1P->AldB High Affinity T1P->AldB Low Affinity (Bottleneck) Glycogen Glycogen Phosphorylase (Inhibited) T1P->Glycogen Inhibits Glucokinase Glucokinase (Activated) T1P->Glucokinase Activates Products DHAP + Glyceraldehyde (Glycolysis / Lipogenesis) AldB->Products Cleavage

Divergent hepatic metabolism of Fructose and Tagatose highlighting T1P's modulatory effects.

Experimental Protocol: In Vitro Profiling of 1-Phosphate Accumulation

To accurately compare the metabolism of these two sugars, researchers must rely on primary hepatocytes rather than immortalized cell lines (e.g., HepG2), as immortalized lines frequently downregulate mature KHK and Aldolase B expression.

The following protocol outlines a self-validating LC-MS/MS workflow to quantify 1-phosphate accumulation and subsequent ATP depletion.

Step-by-Step Methodology

Phase 1: Hepatocyte Preparation & Treatment

  • Isolation: Plate cryopreserved primary human hepatocytes in collagen-coated 6-well plates at 1×106 cells/well using William's E Medium supplemented with primary hepatocyte maintenance supplements.

  • Starvation: Prior to the assay, starve the cells for 4 hours in glucose-free, serum-free medium to establish a baseline metabolic state.

  • Treatment: Treat parallel wells with either 5 mM D-Fructose, 5 mM D-Tagatose, or a vehicle control (PBS).

    • Self-Validation Control: Pre-treat a subset of wells with a KHK inhibitor (e.g., PF-06835919) for 1 hour prior to sugar addition. This ensures that any detected 1-phosphate is strictly dependent on KHK activity.

Phase 2: Quenching and Metabolite Extraction Causality Note: 1-phosphates are highly labile. Rapid quenching is required to halt phosphatase and aldolase activity instantly.

  • At specific time points (0, 15, 30, 60, 120 minutes), aspirate the medium and immediately add 500 µL of pre-chilled (-80°C) 80% methanol/water containing internal standards (e.g., 13 C-labeled F1P).

  • Scrape the cells on dry ice, transfer the lysate to microcentrifuge tubes, and vortex for 5 minutes at 4°C.

  • Centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

Phase 3: LC-MS/MS Quantification and Energy Profiling

  • Chromatography: F1P and T1P are structural isomers with identical mass-to-charge ratios (m/z 259.02 in negative ion mode). Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column to achieve baseline chromatographic separation of the epimers.

  • ATP Assay: Resuspend the protein pellet from Phase 2 in lysis buffer. Use a standard firefly luciferase-based ATP assay kit to measure intracellular ATP levels, normalizing luminescence to total protein concentration (BCA assay).

ExperimentalWorkflow Step1 1. Primary Hepatocyte Culture & Starvation Step2 2. Sugar Treatment (+/- KHK Inhibitor) Step1->Step2 Step3 3. Rapid Cold Methanol Quenching (-80°C) Step2->Step3 Step4 4. HILIC LC-MS/MS (Isomer Separation) Step3->Step4 Supernatant Step5 5. Luciferase ATP Assay (Energy Profiling) Step3->Step5 Protein Pellet

Self-validating workflow for quantifying F1P/T1P accumulation and ATP depletion in hepatocytes.

Conclusion for Drug Development

The comparative metabolism of D-tagatose and D-fructose perfectly illustrates how subtle stereochemical differences can dictate profound physiological outcomes. While F1P is rapidly cleared—driving lipogenesis and potential metabolic syndrome—the slow cleavage of T1P by Aldolase B turns it into an intracellular signaling molecule. By safely trapping phosphate and modulating key enzymes like glycogen phosphorylase and glucokinase, T1P offers a unique, target-driven mechanism for blunting postprandial hyperglycemia. For researchers developing novel antihyperglycemic agents, understanding and leveraging the KHK/Aldolase B kinetic bottleneck remains a highly promising avenue.

References
  • INCHEM. D-TAGATOSE. International Programme on Chemical Safety. Available at:[Link]

  • Taylor & Francis Online. Biosynthesis of a healthy natural sugar D-tagatose: advances and opportunities. Critical Reviews in Food Science and Nutrition. Available at:[Link]

  • Food Standards Australia New Zealand (FSANZ). D-TAGATOSE A Human Health Risk Assessment. Available at:[Link]

  • Taylor & Francis Online. A head-to-head comparison review of biological and toxicological studies of isomaltulose, d-tagatose, and trehalose on glycemic control. Critical Reviews in Food Science and Nutrition. Available at:[Link]

  • ResearchGate. Tagatose: From a sweetener to a new diabetic medication? Expert Opinion on Investigational Drugs. Available at:[Link]

  • Food Standards Australia New Zealand (FSANZ). FINAL ASSESSMENT REPORT APPLICATION A472 D-TAGATOSE AS A NOVEL FOOD. Available at:[Link]

  • National Institutes of Health (NIH). Residues in the fructose-binding pocket are required for ketohexokinase-A activity. Journal of Biological Chemistry. Available at:[Link]

Sources

Comparative

A Tale of Two Phosphates: Navigating D-Tagatose Metabolism in Bacterial Glycolysis

A Comparative Guide for Researchers and Drug Development Professionals In the intricate world of bacterial metabolism, the rare sugar D-tagatose presents a fascinating case study of divergent evolutionary strategies for...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate world of bacterial metabolism, the rare sugar D-tagatose presents a fascinating case study of divergent evolutionary strategies for carbohydrate utilization. While not as ubiquitous as glucose, D-tagatose serves as a viable carbon source for a range of bacteria, and its entry into glycolysis is primarily orchestrated through two distinct phosphorylated intermediates: D-tagatose 1-phosphate (T1P) and D-tagatose 6-phosphate (T6P). Understanding the nuances of these two pathways is not merely an academic exercise; it holds significant implications for industrial biotechnology, the development of novel antimicrobials, and the modulation of the gut microbiome.

This guide provides an in-depth, objective comparison of the D-tagatose 1-phosphate and D-tagatose 6-phosphate pathways in bacterial glycolysis. We will delve into the core mechanistic differences, the key enzymatic players, their regulation, and the experimental methodologies required to dissect these metabolic routes.

The Crossroads of Tagatose Metabolism: 1-Phosphate vs. 6-Phosphate

At the heart of this comparison lie two fundamentally different approaches to processing D-tagatose. The choice between the 1-phosphate and 6-phosphate pathways often reflects the bacterium's primary source of tagatose—either as a free sugar from the environment or as an intermediate from the breakdown of more complex carbohydrates like lactose and galactose.

The D-tagatose 1-phosphate pathway is typically associated with the direct catabolism of environmental D-tagatose. Bacteria employing this pathway utilize a high-affinity phosphotransferase system (PTS) to both transport and concomitantly phosphorylate D-tagatose at the C1 position as it enters the cell.[1][2] This "pay-as-you-enter" mechanism is an efficient strategy for scavenging available sugars.

Conversely, the D-tagatose 6-phosphate pathway is most commonly an intermediary route in the metabolism of other sugars. In many Gram-positive and Gram-negative bacteria, the breakdown of lactose or D-galactose yields galactose-6-phosphate, which is then isomerized to D-tagatose 6-phosphate.[1][3] This pathway is also integral to the catabolism of galactitol.[1][3]

Mechanistic Deep Dive: A Head-to-Head Comparison

FeatureD-Tagatose 1-Phosphate PathwayD-Tagatose 6-Phosphate Pathway
Primary Role Direct catabolism of D-tagatose as a carbon source.Intermediate in the catabolism of lactose, D-galactose, and galactitol.[1][3]
Initial Phosphorylation Phosphorylation at the C1 position by a specific Phosphotransferase System (PTS) during transport.[1][2]Phosphorylation occurs prior to tagatose formation (e.g., on galactose).
Key Intermediate D-tagatose 1-phosphate (T1P)D-tagatose 6-phosphate (T6P)
Subsequent Phosphorylation T1P is phosphorylated to tagatose-1,6-bisphosphate by D-tagatose-1-phosphate kinase (TagK) .[2]T6P is phosphorylated to tagatose-1,6-bisphosphate by D-tagatose-6-phosphate kinase .[4][5]
Entry into Glycolysis Tagatose-1,6-bisphosphate is cleaved by tagatose-1,6-bisphosphate aldolase into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[1]Tagatose-1,6-bisphosphate is cleaved by tagatose-1,6-bisphosphate aldolase into DHAP and G3P.[1]
Prevalence Found in species like Bacillus licheniformis and Klebsiella oxytoca that can utilize D-tagatose directly.[1][2]Widespread in bacteria that metabolize lactose and galactose, including Staphylococcus aureus, Lactobacillus casei, and Escherichia coli.[3][6]
Regulation In Escherichia coli Nissle 1917, the tagatose catabolic gene cluster is regulated by a DeoR family repressor, TagR, which is responsive to D-tagatose.[6][7]Often co-regulated with the genes for lactose or galactose utilization.

Visualizing the Pathways

To better illustrate the flow of metabolites in each pathway, the following diagrams were generated using Graphviz.

Tagatose_Pathways cluster_T1P D-Tagatose 1-Phosphate Pathway cluster_T6P D-Tagatose 6-Phosphate Pathway D_Tagatose_ext D-Tagatose (extracellular) PTS PTS Transporter D_Tagatose_ext->PTS Transport & Phosphorylation T1P D-Tagatose 1-Phosphate PTS->T1P TagK Tagatose-1-Phosphate Kinase (TagK) T1P->TagK ATP -> ADP TBP Tagatose-1,6-bisphosphate TagK->TBP Aldolase1 Tagatose-1,6-bisphosphate Aldolase TBP->Aldolase1 Glycolysis1 Glycolysis (DHAP + G3P) Aldolase1->Glycolysis1 Galactose_6P Galactose-6-Phosphate Isomerase Galactose-6-Phosphate Isomerase Galactose_6P->Isomerase T6P D-Tagatose 6-Phosphate Isomerase->T6P T6PK Tagatose-6-Phosphate Kinase T6P->T6PK ATP -> ADP TBP2 Tagatose-1,6-bisphosphate T6PK->TBP2 Aldolase2 Tagatose-1,6-bisphosphate Aldolase TBP2->Aldolase2 Glycolysis2 Glycolysis (DHAP + G3P) Aldolase2->Glycolysis2

Figure 1. Comparative overview of the D-tagatose 1-phosphate and D-tagatose 6-phosphate metabolic pathways in bacteria.

Key Enzymatic Players: A Kinetic Perspective

The kinases that phosphorylate T1P and T6P represent critical control points in their respective pathways. While both ultimately produce tagatose-1,6-bisphosphate, their substrate specificities and kinetic properties differ.

A study on the enzymes from Streptococcus lactis revealed that tagatose-6-phosphate kinase (T6PK) exhibits a Km for tagatose-6-phosphate of 0.16 mM and for MgATP of 0.4 mM.[4] In contrast, phosphofructokinase (PFK), which acts on the structurally similar fructose-6-phosphate, showed cooperative binding for its substrate. T6PK was also found to be less sensitive to ATP inhibition compared to PFK.[4]

For the D-tagatose 1-phosphate pathway, studies on the TagK from Bacillus licheniformis have shown a marked specificity for T1P as a substrate.[2][8] Interestingly, D-tagatose-6-phosphate and D-fructose-6-phosphate act as inhibitors of this enzyme, suggesting a mechanism to prevent futile cycling or metabolic crosstalk.[2][8]

These differences in enzyme kinetics and regulation underscore the distinct metabolic roles of the two pathways. The high specificity and inhibition profile of TagK are consistent with a pathway dedicated to the catabolism of a specific, externally sourced sugar. The kinetic properties of T6PK, on the other hand, are suited for its role as part of a broader metabolic network for hexose sugar processing.

Experimental Protocols for Pathway Elucidation

For researchers aiming to investigate these pathways, a combination of enzymatic assays and metabolic flux analysis is essential.

Protocol 1: Coupled Enzyme Assay for Tagatose Kinase Activity

This protocol allows for the continuous monitoring of TagK or T6PK activity by coupling the production of tagatose-1,6-bisphosphate to the NADH-dependent reduction of a subsequent product.

Principle: The tagatose-1,6-bisphosphate produced by the kinase is cleaved by aldolase into DHAP and G3P. Triose-phosphate isomerase converts G3P to DHAP. Glycerol-3-phosphate dehydrogenase then reduces the two molecules of DHAP to glycerol-3-phosphate, oxidizing two molecules of NADH to NAD+ in the process. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the kinase activity.[2]

Materials:

  • Cell-free extract or purified kinase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • ATP

  • D-tagatose 1-phosphate or D-tagatose 6-phosphate

  • Coupling enzymes:

    • Aldolase

    • Triose-phosphate isomerase

    • Glycerol-3-phosphate dehydrogenase

  • NADH

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, ATP, NADH, and the coupling enzymes.

  • Add the cell-free extract or purified kinase to the mixture and incubate for a few minutes at the desired temperature to establish a baseline.

  • Initiate the reaction by adding the substrate (T1P or T6P).

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADH oxidation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Assay_Workflow cluster_workflow Coupled Enzyme Assay Workflow Start Prepare Reaction Mixture (Buffer, ATP, NADH, Coupling Enzymes) Add_Enzyme Add Kinase (TagK or T6PK) Start->Add_Enzyme Add_Substrate Add Substrate (T1P or T6P) Add_Enzyme->Add_Substrate Monitor Monitor A340 Decrease Add_Substrate->Monitor Calculate Calculate Activity Monitor->Calculate

Figure 2. Workflow for the coupled enzyme assay to determine tagatose kinase activity.

Protocol 2: ¹³C-Metabolic Flux Analysis (MFA)

MFA provides a quantitative understanding of the carbon flow through metabolic pathways. By feeding bacteria ¹³C-labeled substrates (e.g., ¹³C-tagatose or ¹³C-galactose) and analyzing the isotopic labeling patterns of downstream metabolites using mass spectrometry, the relative and absolute fluxes through the T1P and T6P pathways can be determined.[9]

General Workflow:

  • Culture Bacteria: Grow the bacterial strain of interest in a defined medium with the ¹³C-labeled substrate as the primary carbon source.

  • Metabolite Extraction: Quench metabolism rapidly and extract intracellular metabolites.

  • LC-MS/MS or GC-MS Analysis: Separate and detect the metabolites and their isotopologues.

  • Data Analysis: Determine the mass isotopomer distributions for key metabolites.

  • Flux Calculation: Use computational models to estimate the metabolic fluxes that best fit the experimental labeling data.

This powerful technique can reveal the preferred pathway for tagatose metabolism under different conditions and in different genetic backgrounds.

Concluding Remarks: A Framework for Future Research

The existence of two distinct pathways for D-tagatose metabolism in bacteria highlights the remarkable adaptability of microbial life. The D-tagatose 1-phosphate pathway represents a specialized, high-affinity system for the direct utilization of this rare sugar, while the D-tagatose 6-phosphate pathway is a more generalist route integrated into the central metabolism of common hexoses.

For researchers in drug development, the enzymes unique to these pathways, such as TagK, could represent novel targets for antimicrobials, particularly in pathogenic bacteria that rely on D-tagatose for survival in specific niches. In the realm of metabolic engineering, understanding and manipulating these pathways can lead to the development of microbial cell factories for the production of D-tagatose or other valuable biochemicals.

This guide provides a foundational understanding of these two critical metabolic pathways. Further research, particularly direct comparative studies employing techniques like metabolic flux analysis in a wider range of bacteria, will undoubtedly uncover even more intricate details of how microorganisms have evolved to harness the energy locked within D-tagatose.

References

  • Regulation of the tagatose catabolic gene cluster and development of a tagatose-inducible expression system in the probiotic Escherichia coli Nissle 1917. PMC. [Link]

  • Regulation of the tagatose catabolic gene cluster and development of a tagatose-inducible expression system in the probiotic Escherichia coli Nissle 1917. PubMed. [Link]

  • Pathways for the catabolism of lactose, galactitol, and D-tagatose in different bacteria. ResearchGate. [Link]

  • Biosynthesis of a healthy natural sugar D-tagatose: advances and opportunities. Taylor & Francis Online. [Link]

  • Biosynthetic breakthrough enables efficient tagatose production from glucose. New Food Magazine. [Link]

  • A comparative study of phosphofructokinase and tagatose 6-phosphate kinase from streptococcus lactis : a thesis presented in partial fulfilment of the requirements for the degree of Doctor of Philosophy in Biochemistry at Massey University. Massey University Library. [Link]

  • Pathways for catabolism of galactitol (Gat), D-tagatose (Tag), and... | Download Scientific Diagram. ResearchGate. [Link]

  • Enzymatic synthesis of d-tagatose.
  • Comparative genomic and metabolic analysis of three Lactobacillus paracasei cheese isolates reveals considerable genomic differences in strains from the same niche. PMC. [Link]

  • Synthesis and Physicochemical Characterization of D-Tagatose-1-phosphate: The Substrate of the Tagatose-1-Phosphate Kinase TagK in the PTS-mediated D-Tagatose Catabolic Pathway of Bacillus licheniformis. PMC. [Link]

  • Synthesis and Physicochemical Characterization of D-Tagatose-1-Phosphate: The Substrate of the Tagatose-1-Phosphate Kinase in the Phosphotransferase System-Mediated D-Tagatose Catabolic Pathway of Bacillus licheniformis. ResearchGate. [Link]

  • On the Early Evolution of Catabolic Pathways: A Comparative Genomics Approach. I. The Cases of Glucose, Ribose, and the Nucleobases Catabolic Routes. BioKB. [Link]

  • A Novel Phosphatase Reverses the Leloir Pathway to Promote Tagatose Synthesis from Glucose. PMC. [Link]

  • Chemical shift assignments and coupling constant values for tagatose, Tag-1P and Tag-6P anomers. ResearchGate. [Link]

  • Synthesis of a Healthy Sweetener d-Tagatose from Starch Catalyzed by Semiartificial Cell Factories. ACS Publications. [Link]

  • Tagatose-6-phosphate kinase. Wikipedia. [Link]

  • Various enzymatic processes for producing tagatose | Download Table. ResearchGate. [Link]

  • Advances in Biological Production of D-Tagatose: A Comprehensive Overview. MDPI. [Link]

Sources

Validation

Validating Isotope-Labeled D-Tagatose 1-Phosphate Tracers in Metabolic Studies: A Comparative Guide

Introduction D-tagatose is a rare ketohexose that has garnered significant attention in metabolic research and drug development due to its low caloric value and unique glycemic control properties[1]. Upon entering the he...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

D-tagatose is a rare ketohexose that has garnered significant attention in metabolic research and drug development due to its low caloric value and unique glycemic control properties[1]. Upon entering the hepatic system, D-tagatose is rapidly phosphorylated by the enzyme fructokinase to form D-tagatose 1-phosphate (T1P)[1]. However, the subsequent cleavage of T1P by aldolase B into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde proceeds at approximately 50% the rate of its structural isomer, fructose 1-phosphate[2].

This kinetic bottleneck results in the transient intracellular accumulation of T1P. This accumulation is not merely a metabolic byproduct; it acts as a signaling mechanism that stimulates glucokinase activity, thereby promoting the conversion of glucose to glucose-6-phosphate and accelerating hepatic glycogen synthesis[2]. To accurately map these dynamic pathway kinetics, evaluate substrate channeling, and validate therapeutic efficacy, researchers increasingly rely on stable isotope tracing[3]. This guide provides an objective comparison of D-tagatose tracers and establishes a self-validating protocol for measuring T1P flux in metabolic studies.

Comparative Analysis of D-Tagatose Tracers

Choosing the correct tracer is paramount for experimental integrity. While historical studies relied on radioactive 14C-labeled sugars to determine that D-tagatose and fructose share major gluconeogenic pathways[4], modern metabolic flux analysis (MFA) heavily favors stable isotopes like 13C[3].

Below is an objective performance comparison of available D-tagatose tracers used to monitor T1P accumulation.

Table: Performance Comparison of D-Tagatose Tracers in Metabolic Flux Analysis
Tracer TypePrimary Detection MethodSensitivity (LOD)Kinetic Isotope Effect (KIE)Safety & HandlingMultiplexing & Pathway Resolution
Unlabeled D-Tagatose LC-MS/MS~1-5 µMNoneHigh (GRAS status)Low: Cannot distinguish exogenous tracer from endogenous basal levels.
14C-D-Tagatose Scintillation Counting~10 nMMinimalLow: Requires strict radioactive safety protocols and disposal.None: Measures total radioactivity; cannot resolve specific isotopologues.
13C-D-Tagatose LC-MS/MS / NMR~50-100 nMNegligibleHigh (Stable Isotope)High: Allows exact carbon mapping (M+1, M+2, etc.) of T1P and cleavage products.
2H-D-Tagatose LC-MS/MS / NMR~50-100 nMModerate (C-D bond cleavage is slower than C-H)High (Stable Isotope)Moderate: High risk of hydrogen/deuterium (H/D) exchange in aqueous biological matrices.

Metabolic Pathway Visualization

The following diagram illustrates the hepatic metabolic cascade of D-tagatose, highlighting the critical rate-limiting step that necessitates precise isotopic tracing.

Pathway Tag D-Tagatose (13C-Tracer) Fructokinase Fructokinase (Rapid Phosphorylation) Tag->Fructokinase T1P D-Tagatose 1-Phosphate (Transient Accumulation) Fructokinase->T1P Aldolase Aldolase B (Rate-Limiting Cleavage) T1P->Aldolase DHAP Dihydroxyacetone Phosphate (DHAP) Aldolase->DHAP GA D-Glyceraldehyde Aldolase->GA

Hepatic metabolism of D-tagatose highlighting the transient accumulation of D-tagatose 1-phosphate.

Self-Validating Experimental Protocol: 13C-D-Tagatose Flux Analysis

To ensure reproducibility and accurate quantification of the transient T1P pool, the following protocol integrates causal logic into every methodological step. A self-validating system requires that the biological sample is preserved instantly and that the analytical method can definitively separate isobaric interferences.

Workflow Step1 1. Isotope Incubation Step2 2. Cold Methanol Quenching Step1->Step2 Step3 3. Biphasic Extraction Step2->Step3 Step4 4. HILIC-LC-MS/MS Analysis Step3->Step4 Step5 5. Metabolic Flux Modeling Step4->Step5

Self-validating experimental workflow for 13C-D-tagatose 1-phosphate isotopic tracing and analysis.

Step 1: Cell Preparation and Isotope Introduction
  • Action: Cultured hepatocytes are transitioned to a glucose-depleted medium for 2 hours prior to the introduction of a uniformly labeled tracer (e.g., U-13C6-D-tagatose at 5 mM).

  • Causality: Endogenous hexose pools must be depleted to minimize background metabolic noise. Introducing a uniformly labeled tracer allows the mass spectrometer to track the intact M+6 isotopologue of T1P and the subsequent M+3 isotopologues of its cleavage products (DHAP and glyceraldehyde). This provides a complete, unambiguous carbon map of the flux[3].

Step 2: Rapid Thermal and Chemical Quenching
  • Action: At precise time intervals (e.g., 5, 15, 30 minutes), the culture medium is rapidly aspirated, and cells are immediately submerged in 80% aqueous methanol pre-chilled to -80°C.

  • Causality: T1P is a highly transient intermediate. If cellular metabolism is not halted instantaneously, residual aldolase B activity will continue to cleave T1P in vitro[4], artificially deflating the measured intracellular pool. The extreme cold combined with the organic solvent instantly denatures metabolic enzymes, effectively "freezing" the biochemical state at the exact time of sampling.

Step 3: Biphasic Metabolite Extraction
  • Action: A chloroform/methanol/water biphasic extraction (Bligh-Dyer method) is performed on the quenched lysates. The mixture is vortexed and centrifuged at 15,000 x g for 10 minutes at 4°C.

  • Causality: T1P is a highly polar sugar phosphate and partitions exclusively into the upper aqueous phase. The lower organic phase traps non-polar lipids, while the interphase traps precipitated proteins. Removing these macromolecules is critical to prevent severe ion suppression during electrospray ionization (ESI) in the mass spectrometer, ensuring high signal-to-noise ratios for the tracer.

Step 4: HILIC-LC-MS/MS Quantification
  • Action: The aqueous phase is lyophilized, reconstituted in an acetonitrile/water mix, and injected into an LC-MS/MS system utilizing a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Causality: Sugar phosphates like T1P exhibit poor retention and peak shape on standard reversed-phase (C18) columns. HILIC provides the necessary retention mechanism and chromatographic resolution to separate T1P from isobaric interfering compounds (such as fructose 1-phosphate or glucose 6-phosphate). This chromatographic separation ensures that the M+6 mass-to-charge (m/z) signal detected is exclusively derived from the 13C-D-tagatose tracer, preventing false positives.

Conclusion

Validating D-tagatose 1-phosphate tracers requires a deep understanding of hepatic enzyme kinetics and rigorous analytical chemistry. By leveraging 13C-labeled tracers over traditional radioactive or unlabeled methods, and by employing strict thermal quenching and HILIC-based LC-MS/MS protocols, researchers can accurately map the unique metabolic footprint of D-tagatose. This level of analytical integrity is essential for advancing our understanding of rare sugars and accelerating their development as functional therapeutic agents for metabolic syndromes.

References

  • Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway - MDPI.[Link]

  • Effect of Diets Containing Sucrose vs. D-tagatose in Hypercholesterolemic Mice - PMC - NIH.[Link]

  • D-TAGATOSE - INCHEM.[Link]

Sources

Comparative

D-tagatose 1-phosphate accumulation compared to fructose-induced uric acid production

Comparative Guide: D-Tagatose 1-Phosphate Accumulation vs. Fructose-Induced Uric Acid Production Executive Summary D-tagatose and D-fructose are stereoisomers that share a nearly identical initial metabolic entry point i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: D-Tagatose 1-Phosphate Accumulation vs. Fructose-Induced Uric Acid Production

Executive Summary

D-tagatose and D-fructose are stereoisomers that share a nearly identical initial metabolic entry point in the liver but exhibit drastically divergent downstream kinetics. While both ketohexoses bypass the highly regulated steps of glycolysis and are rapidly phosphorylated by fructokinase, their respective 1-phosphate intermediates interact differently with the cleavage enzyme Aldolase B. This guide objectively compares the accumulation of D-tagatose-1-phosphate against the transient kinetics of fructose-1-phosphate, detailing how this divergence drives phosphate trapping, ATP depletion, and subsequent uric acid production.

Mechanistic Divergence: Ketohexose Metabolism & Uricogenesis

To understand the hyperuricemic potential of these sugars, researchers must examine the enzymatic bottleneck at Aldolase B.

  • Unregulated Phosphorylation: Upon hepatic entry, both D-fructose and D-tagatose are rapidly phosphorylated by fructokinase to form fructose-1-phosphate (F-1-P) and tagatose-1-phosphate (T-1-P), respectively. This process aggressively consumes intracellular ATP (1)[1].

  • Enzymatic Cleavage Kinetics: F-1-P is swiftly cleaved by Aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, allowing ATP and inorganic phosphate (Pi) pools to recover rapidly[1]. Conversely, T-1-P is a notably poor substrate for Aldolase B. The cleavage of T-1-P occurs at a fraction of the speed, causing T-1-P to accumulate significantly in the cytosol (2)[2].

  • Phosphate Trapping & Uric Acid Synthesis: The accumulation of T-1-P traps intracellular Pi. The resulting hepatocellular Pi depletion relieves the natural inhibition on AMP deaminase. Simultaneously, the lack of ATP regeneration leads to an accumulation of AMP. AMP deaminase rapidly degrades this AMP into inosine monophosphate (IMP), driving the purine degradation pathway toward a surge in uric acid production (3)[3].

MetabolicPathway Fructose D-Fructose F1P Fructose-1-Phosphate (Transient) Fructose->F1P Fructokinase (-ATP) AldolaseB1 Aldolase B (Fast Cleavage) F1P->AldolaseB1 ATP ATP Depletion F1P->ATP Trioses DHAP + Glyceraldehyde AldolaseB1->Trioses Tagatose D-Tagatose T1P Tagatose-1-Phosphate (Accumulates) Tagatose->T1P Fructokinase (-ATP) AldolaseB2 Aldolase B (Slow Cleavage) T1P->AldolaseB2 T1P->ATP Pi Pi Trapping AldolaseB2->Pi Inhibits Pi recycling AMP AMP Accumulation ATP->AMP UricAcid Uric Acid Production Pi->UricAcid Relieves inhibition AMP->UricAcid AMP Deaminase

Hepatic metabolic pathways of D-fructose and D-tagatose highlighting uric acid generation.

Quantitative Pharmacokinetics & Uricogenesis Data

Clinical crossover studies demonstrate that high bolus doses of D-tagatose induce a more pronounced hyperuricemic response than equivalent doses of D-fructose. This occurs despite D-tagatose being poorly absorbed (~20%) in the small intestine, highlighting the extreme potency of the T-1-P phosphate trapping mechanism (4)[4].

Pharmacokinetic Parameter30g Oral D-Tagatose30g Oral D-Fructose
Peak Serum Uric Acid 410 – 430 µmol/L (at 50 min)370 – 390 µmol/L (at 180–250 min)
Uric Acid AUC (4-hour) ~9.0 mmol·min/L~3.6 mmol·min/L
Hepatic ATP Reduction ~12% (Maximal at 30–60 min)Transient reduction
Ketohexose-1-P Peak ~1.0 mmol/L (Accumulates)Rapidly cleared

Note: Normal baseline serum uric acid concentrations in these cohorts were 360–375 µmol/L[4].

Experimental Methodologies: In Vivo Metabolic Profiling

To objectively validate these metabolic differences, researchers must establish a self-validating causal link between ketohexose phosphorylation and ATP depletion. The following protocols utilize real-time spectroscopy and staggered serum sampling.

Protocol A: In Vivo 31P-Magnetic Resonance Spectroscopy (MRS)

Purpose: Non-invasive, real-time quantification of intracellular β-ATP and Pi pools, distinguishing the specific chemical shift of accumulated tagatose-1-phosphate from other cytosolic phosphates.

  • Subject Preparation: Ensure subjects undergo a 12-hour overnight fast to establish a stable metabolic baseline.

  • Baseline Acquisition: Position the subject in a 3T or 7T MRI scanner equipped with a 31P surface coil over the hepatic region. Acquire baseline 31P-MRS spectra for 15 minutes, quantifying the ratio of β-ATP to Pi resonances.

  • Substrate Administration: Administer a bolus of 30g D-tagatose or D-fructose dissolved in 400 mL of deionized water[3].

  • Continuous Spectral Monitoring: Scan continuously for 120 minutes post-ingestion.

  • Data Validation & Analysis: Normalize post-ingestion spectra against the baseline. Quantify the emergence of the ketohexose-1-phosphate peak (which peaks at ~5.2 mg/L or 1 mmol/L around 30 minutes for tagatose) and calculate the inverse correlation with the β-ATP signal drop (~12% reduction) (5)[5].

Protocol B: Serum Uric Acid & Purine Metabolite Quantification

Purpose: To map the downstream physiological consequence of Pi trapping. Blood sampling is staggered to capture the divergent pharmacokinetic peaks (50 mins for tagatose vs. 180+ mins for fructose).

  • Staggered Blood Sampling: Draw venous blood into heparinized tubes at exactly 0, 30, 50, 90, 120, 180, and 250 minutes post-ingestion[4].

  • Sample Processing: Centrifuge immediately at 3000 x g for 10 minutes at 4°C to separate serum.

  • Enzymatic Colorimetric Assay: Introduce a uricase-based reagent to the serum. Uricase oxidizes uric acid to allantoin, producing H2O2 as a byproduct.

  • Spectrophotometric Readout: React the generated H2O2 with a chromogen probe and measure absorbance at 520 nm. Calculate the Area Under the Curve (AUC) to compare the total hyperuricemic burden.

Clinical & Drug Development Implications

While the accumulation of T-1-P drives acute hyperuricemia at high bolus doses (30g), regulatory safety assessments (e.g., FSANZ) have demonstrated that standard dietary consumption (≤15g/day) does not cause biologically significant increases in uric acid, even in hyperuricemic individuals (6)[6].

Paradoxically, the accumulation of T-1-P has therapeutic benefits for glycemic control. T-1-P acts as an activator of glucokinase, promoting the conversion of glucose to glucose-6-phosphate. This stimulates hepatic glycogen synthase, driving glycogenesis and effectively lowering postprandial blood glucose levels, making D-tagatose a highly compelling candidate for anti-diabetic functional foods (7)[7].

References

  • Buemann, B., et al. "D-Tagatose, a stereoisomer of D-fructose, increases blood uric acid concentration." Metabolism, 2000. 2

  • Joint FAO/WHO Expert Committee on Food Additives. "D-TAGATOSE (JECFA Food Additives Series 48)." INCHEM. 4

  • Food Standards Australia New Zealand. "D-TAGATOSE A Human Health Risk Assessment." FSANZ. 6

  • Joint FAO/WHO Expert Committee on Food Additives. "D-TAGATOSE Toxicological Evaluation." INCHEM.5

  • Arla Foods Ingredients. "GRAS Notice 000078: TAGATOSE, D-." Regulations.gov, 2001. 3

  • "Review Article D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food." Semantic Scholar, 2017. 7

  • "Maternal fructose intake modulates cholesterol metabolism." Anales de la Real Academia Nacional de Farmacia, 2010. 1

Sources

Safety & Regulatory Compliance

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